Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT
Description
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Properties
Molecular Formula |
C36H38BrN5O9 |
|---|---|
Molecular Weight |
764.6 g/mol |
IUPAC Name |
(2S)-2-[(2-bromoacetyl)amino]-N-[(2S)-1-[[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]-1-bicyclo[1.1.1]pentanyl]amino]-1-oxopropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C36H38BrN5O9/c1-5-36(48)21-7-23-29-19(10-42(23)32(46)20(21)11-49-33(36)47)27(18-6-24-25(51-15-50-24)8-22(18)39-29)34-12-35(13-34,14-34)41-30(44)17(4)38-31(45)28(16(2)3)40-26(43)9-37/h6-8,16-17,28,48H,5,9-15H2,1-4H3,(H,38,45)(H,40,43)(H,41,44)/t17-,28-,34?,35?,36-/m0/s1 |
InChI Key |
RCIVGZZPQGHOGN-JLVKPTLHSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CBr)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CBr)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Structure and Application of Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the structure, synthesis, and application of the drug-linker conjugate, Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT. This molecule, identified as "Formula V" in patent literature, is a critical component in the development of advanced Antibody-Drug Conjugates (ADCs), specifically in the formation of the anti-c-Met ADC, ABBV-969.[1] This document elucidates the chemical architecture of the conjugate, offers a comprehensive overview of its constituent parts, and outlines the experimental protocols for its synthesis and subsequent conjugation to monoclonal antibodies. Furthermore, it presents a summary of its physicochemical properties and discusses its mechanism of action as a targeted cancer therapeutic.
Molecular Structure and Components
This compound is a complex chemical entity meticulously designed for targeted drug delivery. Its structure can be deconstructed into four primary components, each serving a distinct and vital function in the overall efficacy of the resulting ADC.
-
Payload (MDCPT): The cytotoxic agent, 7-MAD-MDCPT, is a potent topoisomerase I inhibitor derived from the camptothecin family of compounds.[1][2][3] Topoisomerase I is a crucial enzyme involved in DNA replication and transcription; its inhibition leads to DNA damage and subsequent apoptosis in rapidly dividing cancer cells. The "7-MAD" designation indicates that a maleimide group is attached at the 7-position of the MDCPT core, which serves as a key attachment point for the linker.
-
Linker (Br-Val-Ala-NH2-bicyclo[1.1.1]pentane): The linker system is a sophisticated construct responsible for connecting the payload to the antibody. It is designed to be stable in circulation and to release the payload under specific conditions within the target cancer cell. The linker itself is comprised of several subunits:
-
Bromoacetyl (Br) Group: This functional group at the N-terminus of the peptide serves as a reactive handle. While the provided name specifies a bromoacetyl group, in the context of the ADC Telisotuzumab Adizutecan (ABBV-400), a related drug-linker conjugate is described as TGA-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT. "TGA" likely refers to a thiol-reactive group, suggesting that the bromoacetyl group may be a precursor or an alternative for conjugation to the antibody.
-
Dipeptide (Val-Ala): The valine-alanine dipeptide is a protease-cleavable motif. This enzymatic cleavage site allows for the specific release of the MDCPT payload within the lysosomal compartment of the cancer cell, where proteases like cathepsin B are abundant.
-
Bicyclo[1.1.1]pentane: This rigid, three-dimensional hydrocarbon cage acts as a bioisostere for a para-substituted phenyl ring. Its inclusion is a modern medicinal chemistry strategy to improve the pharmacokinetic properties of the drug-linker, such as solubility and metabolic stability, while maintaining a desirable spatial arrangement for biological activity.
-
Amide (NH2) Group: This group facilitates the connection of the dipeptide to the bicyclo[1.1.1]pentane moiety.
-
-
Maleimide (MAD): As part of the 7-MAD-MDCPT payload, the maleimide group is a key reactive moiety. It is likely involved in the intramolecular cyclization to form a stable linkage within the payload structure.
The precise connectivity of these components is crucial for the functionality of the drug-linker. The bromoacetylated N-terminus of the valine residue is oriented for antibody conjugation. The C-terminus of the alanine residue is connected via an amide bond to one of the bridgehead carbons of the bicyclo[1.1.1]pentane ring. The other bridgehead carbon of the bicyclo[1.1.1]pentane is then linked to the 7-position of the MDCPT payload, which incorporates the maleimide group.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C36H38BrN5O9 | [4][] |
| Molecular Weight | 764.62 g/mol | [4] |
| CAS Number | 2857037-70-6 | [4] |
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis of the drug-linker and its conjugation to a monoclonal antibody, based on information inferred from patent literature (WO2022232834A1) and general knowledge of ADC chemistry.[4][6]
Synthesis of this compound
The synthesis of this complex molecule is a multi-step process involving the individual preparation of the key components followed by their sequential assembly.
Step 1: Synthesis of the Bicyclo[1.1.1]pentane Linker Core
-
Preparation of a disubstituted bicyclo[1.1.1]pentane: This typically begins with the generation of [1.1.1]propellane in situ, which is then reacted with appropriate functionalized precursors to install an amino group at one bridgehead and a reactive group (e.g., a carboxylic acid or an amine) at the other.
-
Peptide Coupling: The bicyclo[1.1.1]pentane with a free amino group is then coupled to the C-terminus of an N-terminally protected Val-Ala dipeptide using standard peptide coupling reagents (e.g., HATU, HOBt, or EDC/NHS).
-
Deprotection and Bromoacetylation: The N-terminal protecting group of the dipeptide is removed, and the resulting free amine is reacted with bromoacetyl bromide or bromoacetic acid anhydride to install the bromoacetyl group.
Step 2: Preparation of 7-MAD-MDCPT Payload
-
Functionalization of the MDCPT Core: The synthesis starts with a suitable camptothecin precursor. A key step involves the introduction of a reactive handle at the 7-position, which is then elaborated to incorporate the maleimide functionality. This may involve a series of reactions including nitration, reduction, and subsequent reaction with a maleimide-containing reagent.
Step 3: Final Assembly
-
Conjugation of the Linker and Payload: The bicyclo[1.1.1]pentane linker, with a reactive group at the bridgehead opposite the dipeptide, is covalently attached to the 7-position of the 7-MAD-MDCPT payload. The specific chemistry for this step depends on the nature of the reactive groups on both fragments but typically involves the formation of a stable amide or ether linkage.
-
Purification: The final drug-linker conjugate is purified using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity before conjugation to the antibody.
Conjugation to a Monoclonal Antibody
The conjugation of the this compound to a monoclonal antibody, such as an anti-c-Met antibody, is a critical step in the formation of the ADC.
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol groups. This is typically achieved using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). The extent of reduction is carefully controlled to achieve the desired drug-to-antibody ratio (DAR).
-
Conjugation Reaction: The purified drug-linker, dissolved in a suitable organic solvent like DMSO, is added to the reduced antibody solution. The bromoacetyl group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond. The reaction is typically carried out at a controlled pH (around 7-8) and temperature (4-25°C).
-
Purification of the ADC: After the conjugation reaction, the resulting ADC is purified to remove any unreacted drug-linker and other impurities. This is commonly done using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization of the ADC: The purified ADC is then thoroughly characterized to determine key quality attributes, including the average DAR, the distribution of drug-linker molecules, the level of aggregation, and the binding affinity to its target antigen. Techniques such as UV-Vis spectroscopy, mass spectrometry (MS), and enzyme-linked immunosorbent assay (ELISA) are employed for this purpose.
Mechanism of Action and Signaling Pathway
The ADC, exemplified by an anti-c-Met conjugate, exerts its cytotoxic effect through a multi-step, targeted mechanism.
-
Targeting and Binding: The ADC circulates in the bloodstream until the anti-c-Met antibody component recognizes and binds to the c-Met receptor, which is often overexpressed on the surface of various tumor cells.
-
Internalization: Upon binding, the ADC-receptor complex is internalized into the cancer cell through receptor-mediated endocytosis, forming an endosome.
-
Lysosomal Trafficking and Payload Release: The endosome fuses with a lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, lead to the cleavage of the Val-Ala dipeptide linker. This cleavage releases the active MDCPT payload into the cytoplasm.
-
Topoisomerase I Inhibition and Apoptosis: The released MDCPT diffuses into the nucleus and inhibits topoisomerase I. This interference with the DNA replication and repair machinery leads to the accumulation of DNA strand breaks, ultimately triggering programmed cell death (apoptosis) of the cancer cell.
Logical Workflow for ADC Development
The development of an ADC using the this compound drug-linker follows a structured workflow.
Conclusion
The drug-linker conjugate this compound represents a significant advancement in the field of antibody-drug conjugates. Its modular design, incorporating a potent topoisomerase I inhibitor, a stable and cleavable linker with a novel bioisostere, and a reactive handle for antibody conjugation, provides a powerful tool for the development of highly targeted and effective cancer therapies. The detailed understanding of its structure and the methodologies for its synthesis and conjugation are essential for researchers and drug development professionals working to harness the full potential of ADCs in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress of antibody-drug conjugates (ADCs) targeting c-Met in cancer therapy; insights from clinical and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. Opportunities and challenges of targeting c-Met in the treatment of digestive tumors - PMC [pmc.ncbi.nlm.nih.gov]
Bicyclo[1.1.1]pentane as a Phenyl Ring Bioisostere in Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of a phenyl ring with a bicyclo[1.1.1]pentane (BCP) moiety is a promising approach in drug design to enhance the physicochemical properties of therapeutic agents. This guide provides a comprehensive overview of the application of BCP as a phenyl ring bioisostere, with a specific focus on its integration into the linkers of antibody-drug conjugates (ADCs). By leveraging the unique structural and chemical attributes of BCP, researchers aim to develop ADCs with improved stability, solubility, and pharmacokinetic profiles, ultimately leading to enhanced therapeutic efficacy and safety.
Introduction: The Role of Bioisosteres in ADC Development
Antibody-drug conjugates are a class of targeted therapies that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The linker, which connects the antibody to the payload, plays a critical role in the overall performance of the ADC, influencing its stability in circulation, drug-to-antibody ratio (DAR), and the efficiency of payload release at the target site.
Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the properties of a molecule while retaining its biological activity. The phenyl ring, a common structural motif in many ADC linkers and payloads, often contributes to high hydrophobicity, which can lead to aggregation, poor solubility, and rapid clearance. Bicyclo[1.1.1]pentane has emerged as a compelling non-classical bioisostere for the para-substituted phenyl ring due to its rigid, three-dimensional structure and similar exit vectors, offering a pathway to improved drug-like properties.[1][2]
Advantages of BCP as a Phenyl Ring Bioisostere:
-
Improved Solubility: The saturated, non-aromatic nature of BCP reduces the hydrophobicity of the linker-payload, potentially leading to better aqueous solubility and reduced aggregation of the ADC.[2]
-
Enhanced Metabolic Stability: The sp³-rich BCP core is generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to the electron-rich phenyl ring, which can lead to a longer plasma half-life of the ADC.[2]
-
Reduced Non-Specific Binding: The lower lipophilicity of BCP-containing linkers can decrease non-specific binding to plasma proteins and other tissues, potentially reducing off-target toxicity.
-
Three-Dimensional Exploration of Chemical Space: The rigid, three-dimensional geometry of BCP allows for a different spatial arrangement of substituents compared to the planar phenyl ring, which can be exploited to optimize interactions with the target protein or to fine-tune the release mechanism of the payload.[2]
Case Study: ABBV-969 - A BCP-Containing ADC
A prominent example of the application of BCP in an ADC is AbbVie's investigational drug, ABBV-969. This ADC is currently in a Phase 1 clinical trial for the treatment of metastatic castration-resistant prostate cancer (NCT06318273).[3][4]
ABBV-969 Profile:
| Component | Description |
| Target Antigens | Prostate-Specific Membrane Antigen (PSMA) and Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1)[5] |
| Antibody Format | Dual Variable Domain Immunoglobulin (DVD-Ig)[5] |
| Payload | Topoisomerase I inhibitor[1] |
| Linker-Payload | Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT[3][6] |
The linker-payload of ABBV-969 incorporates a BCP moiety as a bioisosteric replacement for a phenyl ring. This strategic design choice is intended to leverage the aforementioned benefits of BCP to create a more effective and safer ADC. Preclinical data for ABBV-969 was presented at the American Association for Cancer Research (AACR) Annual Meeting in 2025, indicating promising early results.[3]
Experimental Protocols
This section outlines the key experimental methodologies for the synthesis, conjugation, and evaluation of BCP-containing ADCs, drawing from general ADC development protocols and specific information related to BCP chemistry.
Synthesis of a BCP-Containing Linker-Payload
While the specific, detailed synthesis protocol for "this compound" is proprietary to AbbVie, a general synthetic workflow can be conceptualized based on known chemical reactions for creating BCP derivatives and peptide-based linkers.
Conceptual Synthesis Workflow:
References
- 1. AbbVie Showcases Early Pipeline and Scientific Advances in Oncology at AACR Annual Meeting 2025 [prnewswire.com]
- 2. researchgate.net [researchgate.net]
- 3. news.abbvie.com [news.abbvie.com]
- 4. AbbVie to Present Novel Cancer Therapies ABBV-969 and ABBV-514 at AACR Annual Meeting 2025 [trial.medpath.com]
- 5. Facebook [cancer.gov]
- 6. This compound | TargetMol [targetmol.com]
7-MAD-MDCPT: A Technical Guide to a Novel Topoisomerase I Inhibitor Payload for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-MAD-MDCPT is a novel, potent camptothecin analog designed for use as a cytotoxic payload in antibody-drug conjugates (ADCs). As a topoisomerase I inhibitor, it exerts its anti-cancer activity by trapping the DNA-topoisomerase I covalent complex, leading to DNA damage and apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the characterization of 7-MAD-MDCPT, including its mechanism of action, physicochemical properties, and key experimental protocols for its evaluation.
Core Characteristics
| Property | Value | Reference |
| Chemical Name | 7-methyl-10,11-(methylenedioxy)camptothecin derivative | [1][2] |
| CAS Number | 765871-81-6 | [1] |
| Molecular Formula | C22H19N3O6 | [1] |
| Molecular Weight | 421.40 g/mol | [1] |
| Mechanism of Action | Topoisomerase I inhibitor | [1][2] |
Mechanism of Action
7-MAD-MDCPT, like other camptothecin derivatives, targets the nuclear enzyme topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. The mechanism of inhibition involves the stabilization of the covalent complex formed between topoisomerase I and DNA. By preventing the re-ligation of the single-strand DNA break, 7-MAD-MDCPT leads to the accumulation of these stalled complexes. The collision of the replication fork with these complexes results in double-strand DNA breaks, triggering cell cycle arrest and ultimately, apoptosis.
As an ADC payload, 7-MAD-MDCPT is linked to a monoclonal antibody that targets a specific tumor-associated antigen. Upon binding to the target cell, the ADC is internalized, and the payload is released within the cell, where it can then exert its cytotoxic effect.
Physicochemical Properties and Stability
A critical aspect of camptothecin analogs is the stability of the lactone ring, which is essential for their biological activity. The lactone form is favored in acidic conditions (pH < 5.5), while at physiological pH (7.4), it is in equilibrium with the inactive open-ring carboxylate form. Human serum albumin has a higher affinity for the carboxylate form, shifting the equilibrium towards the inactive state in the bloodstream.
-
Solubility: 7-MAD-MDCPT has low aqueous solubility, a common characteristic of camptothecin derivatives.
-
Lactone Stability: The stability of the E-ring lactone is pH-dependent. In the acidic environment of the lysosome following ADC internalization, the equilibrium is expected to favor the active lactone form.
Experimental Protocols
Topoisomerase I Inhibition Assays
a) DNA Relaxation Assay
This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA. Inhibition of this activity is indicative of a compound targeting the enzyme.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase I assay buffer, and nuclease-free water.
-
Inhibitor Addition: Add varying concentrations of 7-MAD-MDCPT (or vehicle control) to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding a predetermined unit of human topoisomerase I enzyme.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. A decrease in the amount of relaxed DNA with increasing inhibitor concentration indicates inhibitory activity.
b) Topoisomerase I-mediated DNA Cleavage Assay
This assay detects the formation of the stabilized cleavage complex, a hallmark of camptothecin-like inhibitors.
Protocol:
-
Substrate Preparation: Use a 3'-radiolabeled single-stranded DNA oligonucleotide that is annealed to its complementary strand.
-
Reaction Setup: Combine the radiolabeled DNA substrate, topoisomerase I, and varying concentrations of 7-MAD-MDCPT in a reaction buffer.
-
Incubation: Incubate at 37°C for 30 minutes to allow the formation of cleavage complexes.
-
Denaturation: Stop the reaction and denature the proteins by adding SDS.
-
Polyacrylamide Gel Electrophoresis (PAGE): Separate the DNA fragments on a denaturing polyacrylamide gel.
-
Autoradiography: Visualize the radiolabeled DNA fragments by autoradiography. The appearance of shorter DNA fragments indicates inhibitor-stabilized DNA cleavage.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of 7-MAD-MDCPT required to inhibit the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 7-MAD-MDCPT for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the log of the inhibitor concentration and determine the IC50 value from the dose-response curve.
Plasma Stability Assay
This assay evaluates the stability of the ADC and the premature release of the payload in plasma.
Protocol:
-
Incubation: Incubate the 7-MAD-MDCPT-containing ADC in human plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Preparation: At each time point, precipitate the plasma proteins (e.g., with acetonitrile) to separate the free payload from the ADC.
-
Quantification: Analyze the supernatant for the concentration of released 7-MAD-MDCPT using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Plot the concentration of the released payload over time to determine the stability of the ADC in plasma.
In Vivo Efficacy in Xenograft Models
This assay assesses the anti-tumor activity of the 7-MAD-MDCPT-containing ADC in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously implant human tumor cells that express the target antigen of the ADC into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody). Administer the treatments intravenously.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Efficacy Evaluation: Monitor for tumor growth inhibition or regression in the treatment groups compared to the control group. The primary endpoint is often tumor growth inhibition or overall survival.
In Vivo Efficacy of Telisotuzumab Adizutecan (ABBV-400)
Telisotuzumab Adizutecan (ABBV-400) is an investigational ADC composed of telisotuzumab, a humanized anti-c-Met antibody, conjugated to 7-MAD-MDCPT.[2][3] Clinical trials have demonstrated its potential in treating solid tumors.
| Cancer Type | Patient Population | Objective Response Rate (ORR) | Clinical Trial |
| Non-Small Cell Lung Cancer (NSCLC) | EGFR-mutated, previously treated | 63% | Phase 1 (NCT05029882)[4][5][6] |
| Colorectal Cancer (CRC) | c-Met expression ≥10% (3+ intensity) | 37.5% | Phase 1 (NCT05029882)[7][8] |
| Colorectal Cancer (CRC) | c-Met expression <10% | 14% | Phase 1 (NCT05029882)[7][9] |
These results indicate that an ADC utilizing 7-MAD-MDCPT as a payload can have significant anti-tumor activity in patient populations with tumors expressing the target antigen.[1][2]
Conclusion
7-MAD-MDCPT is a promising topoisomerase I inhibitor payload for the development of novel ADCs. Its potent mechanism of action, combined with the targeted delivery afforded by monoclonal antibodies, offers a potential therapeutic strategy for various cancers. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of 7-MAD-MDCPT and ADCs derived from it, from in vitro activity to in vivo efficacy. Further investigation into its specific cytotoxicity profile and pharmacokinetic/pharmacodynamic properties will be crucial for its successful clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adcreview.com [adcreview.com]
- 4. geneonline.com [geneonline.com]
- 5. Telisotuzumab adizutecan (ABBV-400; Temab-A), a c-Met protein–targeting antibody-drug conjugate (ADC), in patients (pts) with advanced <em>EGFR</em>-mutated (MT) non-squamous (NSQ) non-small cell lung cancer (NSCLC): Results from a phase 1 study. - ASCO [asco.org]
- 6. news.abbvie.com [news.abbvie.com]
- 7. onclive.com [onclive.com]
- 8. Telisotuzumab Adizutecan Shows Promise in c-Met-Expressing Solid Tumors [trial.medpath.com]
- 9. AbbVie's telisotuzumab conjugate take two | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
In Vitro Cytotoxicity of 7-MAD-MDCPT Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of 7-MAD-MDCPT derivatives, a class of potent camptothecin analogs investigated for their potential as anticancer agents. These synthetic compounds are often utilized as payloads in antibody-drug conjugates (ADCs), leveraging their high potency for targeted cancer therapy. This document summarizes key cytotoxicity data, details relevant experimental protocols, and illustrates the underlying molecular mechanisms of action.
Core Findings: Cytotoxicity Data
The in vitro cytotoxic activity of 7-MAD-MDCPT derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized below.
One notable derivative, Gly-7-MAD-MDCPT, has demonstrated significant cytotoxic potency across various cancer cell lines. The IC50 values for this compound are presented in the following tables.
Table 1: Cytotoxicity of Gly-7-MAD-MDCPT in Various Cancer Cell Lines (100-1000 nM range) [1]
| Cell Line | Cancer Type | IC50 (nM) |
| 786-0 | Renal Cell Carcinoma | 100-1000 |
| BxPC3 | Pancreatic Cancer | 100-1000 |
| HL-60 | Promyelocytic Leukemia | 100-1000 |
| SK-MEL-5 | Melanoma | 100-1000 |
Table 2: Cytotoxicity of Gly-7-MAD-MDCPT in Various Cancer Cell Lines (10-100 nM range) [1]
| Cell Line | Cancer Type | IC50 (nM) |
| L540cy | Hodgkin's Lymphoma | 10-100 |
| MM.1R | Multiple Myeloma | 10-100 |
| MOLM13 | Acute Myeloid Leukemia | 10-100 |
| Ramos | Burkitt's Lymphoma | 10-100 |
| SK-MEL-5 | Melanoma | 10-100 |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 10-100 |
| U266 | Multiple Myeloma | 10-100 |
Mechanism of Action: Topoisomerase I Inhibition and Apoptosis
7-MAD-MDCPT and its derivatives are analogs of camptothecin, a well-established inhibitor of DNA topoisomerase I.[2] This enzyme plays a crucial role in relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, these compounds lead to the accumulation of single-strand DNA breaks. When a replication fork encounters this stabilized complex, it results in the formation of irreversible double-strand DNA breaks, ultimately triggering programmed cell death, or apoptosis.
The apoptotic cascade initiated by 7-MAD-MDCPT derivatives involves the activation of a series of cysteine-aspartic proteases known as caspases. This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the release of cytochrome c from the mitochondria and the subsequent activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7). The activation of these caspases leads to the cleavage of essential cellular proteins and the characteristic morphological changes of apoptosis.
References
Synthesis and Characterization of Novel BCP-Containing ADC Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of novel antibody-drug conjugates (ADCs) featuring bicyclo[1.1.1]pentane (BCP)-containing linkers. BCP moieties are increasingly recognized as valuable bioisosteres for aromatic rings in drug design, offering improved physicochemical properties such as enhanced solubility and metabolic stability.[1][2] This guide details the synthetic strategies for creating bifunctional BCP linkers, their conjugation to monoclonal antibodies (mAbs) and cytotoxic payloads, and the subsequent characterization of the resulting ADCs.
Introduction to BCP-Containing ADC Linkers
The linker is a critical component of an ADC, profoundly influencing its stability, pharmacokinetics, and efficacy.[3][4] Traditional linkers often incorporate aromatic groups, which can contribute to hydrophobicity and potential off-target toxicity. Bicyclo[1.1.1]pentane has emerged as a rigid, non-planar, and compact scaffold that can replace para-substituted benzene rings.[1][2] The introduction of a BCP core into an ADC linker is hypothesized to:
-
Improve Solubility: The three-dimensional, sp³-rich nature of BCP can disrupt the planarity and reduce the hydrophobicity often associated with aromatic-containing linkers, potentially leading to ADCs with better aqueous solubility and reduced aggregation propensity.
-
Enhance Metabolic Stability: The strained C-C bonds of the BCP cage are generally more resistant to metabolic degradation compared to benzylic positions in aromatic linkers, which could lead to improved in vivo stability of the ADC.[1]
-
Provide a Rigid Spacer: The rigid geometry of the BCP unit provides a well-defined distance between the antibody and the payload, which may influence the efficiency of payload release and interaction with its intracellular target.
This guide will explore the synthesis of bifunctional BCP linkers, methods for their incorporation into ADCs, and the analytical techniques used to characterize these novel bioconjugates.
Synthesis of Bifunctional BCP-Containing Linkers
The key to a successful BCP-containing ADC linker is the presence of two orthogonal reactive handles for conjugation to the antibody and the payload. A common strategy involves the synthesis of a BCP derivative with an amine and a carboxylic acid at the 1 and 3 positions, respectively, with appropriate protecting groups.
A plausible synthetic route starts from the readily available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[2][5] This precursor can be synthesized on a large scale from [1.1.1]propellane.[1][2][5] The dicarboxylic acid can then be monoprotected or selectively functionalized to introduce orthogonal protecting groups on the two carboxylic acid moieties, which are then converted to the desired functionalities. For example, one carboxylic acid can be converted to a carbamate-protected amine via a Curtius rearrangement, while the other remains as a carboxylic acid for payload attachment.
A key intermediate is a monoprotected BCP diamine, such as Boc-monoprotected 1,3-diaminobicyclo[1.1.1]pentane, the synthesis of which has been reported on a multigram scale.[1][6] Another key building block is 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid, which provides an orthogonally protected amino and carboxyl functionality.[2]
Experimental Protocol: Synthesis of 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid
This protocol is adapted from the literature for the synthesis of a key bifunctional BCP intermediate.[2]
Step 1: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
-
Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) in methanol.
-
Add thionyl chloride (3.0 eq) dropwise at room temperature.
-
Stir the mixture overnight at room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography to yield the monoester.
Step 2: Synthesis of 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid
-
Dissolve 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in tert-butanol.
-
Add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq).
-
Heat the mixture at 85 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
The crude product is then subjected to hydrolysis of the methyl ester under standard basic conditions (e.g., LiOH in THF/water) to yield the final product.
Conjugation to Antibody and Payload
The bifunctional BCP linker, with its orthogonally protected functional groups, can be sequentially conjugated to the payload and the antibody.
Payload Conjugation: The carboxylic acid moiety of the BCP linker can be activated (e.g., as an NHS ester) and reacted with an amine-containing payload.
Antibody Conjugation: Following deprotection of the amine on the BCP-payload conjugate, it can be functionalized with a maleimide group. This maleimide-functionalized BCP-payload can then be conjugated to the thiol groups of a reduced monoclonal antibody.
Experimental Workflow: Synthesis and Conjugation of a BCP-containing ADC
Caption: Experimental workflow for the synthesis and characterization of a BCP-containing ADC.
Characterization of BCP-Containing ADCs
Thorough characterization is essential to ensure the quality, efficacy, and safety of the ADC. Key analytical methods are summarized below.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to each antibody.
Experimental Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Sample Injection: The purified ADC sample is injected onto the column.
-
Gradient Elution: A decreasing salt gradient is applied to elute the different ADC species. The unconjugated antibody elutes first, followed by species with increasing DAR, which are more hydrophobic.
-
Detection: Elution is monitored by UV absorbance at 280 nm.
-
DAR Calculation: The average DAR is calculated from the peak areas of the different species, weighted by their respective drug load.
In Vitro Cytotoxicity Assessment
The potency of the ADC is evaluated by determining its ability to kill cancer cells that express the target antigen.
Experimental Protocol: MTT Assay for IC50 Determination
-
Cell Seeding: Target cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the BCP-containing ADC and incubated for a defined period (e.g., 72-96 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Stability
The stability of the ADC in circulation is a key determinant of its therapeutic window.
Experimental Protocol: Pharmacokinetic (PK) Analysis in Rodents
-
ADC Administration: The BCP-containing ADC is administered intravenously to a cohort of mice or rats.
-
Blood Sampling: Blood samples are collected at various time points post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification of Total and Conjugated Antibody: The concentrations of total antibody (conjugated and unconjugated) and conjugated antibody (ADC) are determined using ligand-binding assays (e.g., ELISA) or LC-MS/MS.
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key PK parameters such as half-life, clearance, and volume of distribution.
Quantitative Data Summary
Disclaimer: The following tables present representative data for a hypothetical novel BCP-containing ADC (BCP-ADC-X). This data is compiled based on typical values observed for ADCs with other novel linkers and is intended for illustrative purposes, as comprehensive published data for a specific BCP-containing ADC is not yet available.
Table 1: Physicochemical Characterization of BCP-ADC-X
| Parameter | Value | Method |
| Average DAR | 3.8 | HIC-HPLC |
| Monomer Content | >95% | Size Exclusion Chromatography |
| Aggregates | <5% | Size Exclusion Chromatography |
| Endotoxin Level | <0.5 EU/mg | LAL Test |
Table 2: In Vitro Efficacy of BCP-ADC-X
| Cell Line | Target Expression | IC50 (nM) |
| Cell Line A | High | 0.5 |
| Cell Line B | Medium | 5.2 |
| Cell Line C | Low/Negative | >100 |
Table 3: In Vivo Stability of BCP-ADC-X in Rats
| Analyte | Half-life (t½, hours) | Clearance (mL/hr/kg) |
| Total Antibody | ~300 | ~0.25 |
| Conjugated Antibody (ADC) | ~150 | ~0.5 |
Mechanism of Action: Signaling Pathway
The general mechanism of action for an internalizing ADC involves binding to the target antigen on the cancer cell surface, followed by internalization and trafficking to the lysosome. Inside the lysosome, the linker is cleaved (for cleavable linkers) or the antibody is degraded, releasing the cytotoxic payload to exert its cell-killing effect.
Signaling Pathway of ADC Internalization and Payload Release
Caption: General mechanism of action for an internalizing antibody-drug conjugate.
Conclusion
Bicyclo[1.1.1]pentane-containing linkers represent a promising new avenue in ADC technology. Their unique structural and physicochemical properties have the potential to overcome some of the limitations of traditional linkers, particularly concerning solubility and metabolic stability. This guide has provided a framework for the synthesis, conjugation, and characterization of these novel ADCs. As research in this area progresses, the generation of comprehensive preclinical and clinical data will be crucial to fully elucidate the therapeutic potential of BCP-containing ADCs in the treatment of cancer.
References
- 1. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 2. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry - Enamine [enamine.net]
An In-depth Technical Guide on Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel drug-linker conjugate, Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT, a key component in the development of next-generation antibody-drug conjugates (ADCs) for targeted cancer therapy. This document details its chemical structure, synthesis, mechanism of action, and its application in the investigational ADC, ABBV-969. Particular focus is given to the role of the bicyclo[1.1.1]pentane moiety as a bioisostere and the potent topoisomerase I inhibitor payload, 7-MAD-MDCPT. This guide also includes a summary of preclinical data, detailed experimental protocols for synthesis and evaluation, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this area.
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1] The efficacy of an ADC is critically dependent on the synergistic interplay of its three components: a monoclonal antibody that targets a tumor-specific antigen, a highly potent cytotoxic payload, and a stable linker that connects the antibody to the payload. This compound is an advanced drug-linker construct developed for the creation of innovative ADCs.[2][3]
This drug-linker is a pivotal component of ABBV-969, an investigational dual-targeting ADC developed by AbbVie for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[4][5] ABBV-969 utilizes a dual variable domain immunoglobulin (DVD-Ig) to simultaneously target two prominent prostate cancer antigens: Prostate-Specific Membrane Antigen (PSMA) and Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1).[2][6] The heterogeneity of antigen expression in tumors presents a significant challenge in targeted therapy; by targeting two antigens, ABBV-969 aims to enhance tumor coverage and the durability of the therapeutic response.[2]
The this compound linker-payload system is comprised of:
-
A bromo-valine-alanine peptide linker : This cleavable linker is designed to be stable in circulation and release the cytotoxic payload upon internalization into the target cancer cell.
-
A bicyclo[1.1.1]pentane (BCP) moiety : The BCP scaffold serves as a non-classical bioisostere for a 1,4-disubstituted phenyl ring.[7] Its rigid, three-dimensional structure can improve the physicochemical properties of the linker, such as metabolic stability and solubility, which are critical for the overall performance of the ADC.[7]
-
7-MAD-MDCPT : This is a potent topoisomerase I inhibitor payload, derived from the camptothecin family of cytotoxic agents.[8][9] Topoisomerase I inhibitors induce cancer cell death by trapping the DNA-enzyme complex, leading to DNA strand breaks and apoptosis.[9]
This technical guide will provide an in-depth analysis of the synthesis, mechanism of action, and preclinical evaluation of this novel drug-linker and its application in the context of ABBV-969.
Physicochemical Properties
The key physicochemical properties of the this compound drug-linker are summarized in the table below. These properties are crucial for its handling, formulation, and performance within an ADC.
| Property | Value | Reference |
| Molecular Formula | C36H38BrN5O9 | [2] |
| Molecular Weight | 764.62 g/mol | [2] |
| CAS Number | 2857037-70-6 | [2] |
| Solubility | Soluble in DMSO |
Synthesis and Conjugation
The synthesis of this compound is a multi-step process that involves the synthesis of the individual components followed by their sequential assembly. The detailed synthesis protocol is outlined in patent WO2022232834A1.[2][3][10]
Experimental Protocol: Synthesis of this compound
This protocol is a generalized representation based on patent literature and may require optimization.
Step 1: Synthesis of the Bicyclo[1.1.1]pentane Linker Core
-
The synthesis begins with a suitable bicyclo[1.1.1]pentane precursor, which is functionalized to introduce amine and carboxylic acid groups at the bridgehead positions.
-
The amine group is protected, and the carboxylic acid is activated for subsequent peptide coupling.
Step 2: Peptide Chain Elongation
-
The protected bicyclo[1.1.1]pentane core is coupled with N-terminally protected L-Alanine using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Following deprotection of the alanine moiety, a similar coupling reaction is performed with N-terminally protected L-Valine.
-
The N-terminus of the valine residue is then acylated with a bromoacetyl group to provide the functional handle for antibody conjugation.
Step 3: Synthesis of the 7-MAD-MDCPT Payload
-
The synthesis of the camptothecin derivative, 7-MAD-MDCPT, involves modifications to the core camptothecin structure to introduce a reactive handle for linker attachment. This process is proprietary and detailed within AbbVie's patents.
Step 4: Conjugation of the Linker to the Payload
-
The carboxylic acid group of the bromoacetylated Val-Ala-BCP linker is activated.
-
The activated linker is then reacted with the amine handle on the 7-MAD-MDCPT payload to form a stable amide bond, yielding the final this compound drug-linker conjugate.
Step 5: Purification and Characterization
-
The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The structure and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Experimental Protocol: Conjugation to a Dual Variable Domain Immunoglobulin (DVD-Ig)
The this compound is conjugated to the dual-targeting antibody (PSMA/STEAP1 DVD-Ig) through a site-specific conjugation method.[11]
-
Antibody Preparation : The DVD-Ig is expressed in a suitable mammalian cell line (e.g., CHO cells) and purified using standard chromatography techniques.[12]
-
Partial Reduction : The interchain disulfide bonds of the antibody are partially reduced using a mild reducing agent (e.g., TCEP) to expose reactive cysteine residues. The extent of reduction is carefully controlled to achieve a specific drug-to-antibody ratio (DAR).
-
Conjugation Reaction : The bromoacetyl group on the drug-linker reacts with the free thiol groups of the reduced cysteine residues on the antibody via a thioether linkage. The reaction is typically carried out in a buffered solution at a controlled pH and temperature.
-
Purification of the ADC : The resulting ADC (ABBV-969) is purified from unconjugated drug-linker and antibody using techniques such as hydrophobic interaction chromatography (HIC) or size exclusion chromatography (SEC).
-
Characterization of the ADC : The purified ADC is characterized to determine the average DAR, purity, and aggregation levels using methods like HIC-HPLC, SEC-HPLC, and mass spectrometry.
Mechanism of Action
The mechanism of action of an ADC containing the this compound linker-payload follows a multi-step process designed for targeted cytotoxicity.
Caption: Mechanism of action of the ABBV-969 ADC.
-
Targeting and Binding : The ABBV-969 ADC circulates in the bloodstream. The dual variable domains of the antibody specifically recognize and bind to PSMA and/or STEAP1 antigens on the surface of prostate cancer cells.[2]
-
Internalization : Upon binding, the ADC-antigen complex is internalized into the cancer cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Payload Release : The endosome containing the ADC fuses with a lysosome. Within the acidic environment of the lysosome, cellular enzymes cleave the Val-Ala peptide linker, releasing the active 7-MAD-MDCPT payload into the cytoplasm.
-
Induction of Cell Death : The released 7-MAD-MDCPT payload, a potent topoisomerase I inhibitor, diffuses into the nucleus and binds to the topoisomerase I-DNA complex.[9] This stabilizes the complex, preventing the re-ligation of the DNA strand breaks created by the enzyme during DNA replication and transcription. The accumulation of these DNA strand breaks triggers a DNA damage response, ultimately leading to programmed cell death (apoptosis).[9]
Preclinical Data
Preclinical studies are essential to evaluate the efficacy, safety, and pharmacokinetic profile of a novel ADC. The following is a summary of the preclinical findings for ABBV-969, which incorporates the this compound drug-linker.
In Vitro Cytotoxicity
The in vitro cytotoxicity of ABBV-969 was evaluated against prostate cancer cell lines expressing PSMA, STEAP1, or both antigens.
Table 1: In Vitro Cytotoxicity of ABBV-969
| Cell Line | Antigen Expression | IC50 (nM) |
|---|---|---|
| LNCaP | PSMA+, STEAP1+ | Data not publicly available |
| 22Rv1 | PSMA+, STEAP1- | Data not publicly available |
| PC-3 | PSMA-, STEAP1+ | Data not publicly available |
Note: Specific IC50 values have not been publicly disclosed but the AACR abstract reports that ABBV-969 is cytotoxic to cells expressing either or both antigens.[2]
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
The antitumor activity of ABBV-969 was assessed in patient-derived xenograft (PDX) models of metastatic castration-resistant prostate cancer.
Table 2: In Vivo Efficacy of ABBV-969 in mCRPC PDX Models
| PDX Model | Antigen Expression | Treatment | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Model 1 | PSMA+/STEAP1+ | ABBV-969 | Data not publicly available |
| Model 2 | PSMA+/STEAP1- | ABBV-969 | Data not publicly available |
| Model 3 | PSMA-/STEAP1+ | ABBV-969 | Data not publicly available |
Note: The AACR abstract reports that ABBV-969 demonstrates efficacy against patient-derived xenografts from castrate-resistant prostate tumors and has broader activity than standard ADCs targeting either STEAP1 or PSMA alone. Specific tumor growth inhibition percentages are not yet publicly available.[2]
Pharmacokinetics and Safety
Pharmacokinetic and safety studies were conducted in cynomolgus monkeys.
Table 3: Summary of Pharmacokinetic and Safety Findings for ABBV-969
| Parameter | Finding | Reference |
|---|---|---|
| Pharmacokinetics | Favorable drug-like properties and pharmacokinetics | [2] |
| Safety | Well-tolerated in cynomolgus monkeys | [2] |
| Observed Toxicities | Bone marrow and gastrointestinal toxicities, common to other Top1 inhibitor ADCs |[2] |
Experimental Workflows and Protocols
This section provides detailed workflows and protocols for key experiments used in the evaluation of ADCs like ABBV-969.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14]
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Protocol:
-
Cell Seeding : Seed prostate cancer cells (e.g., LNCaP, 22Rv1, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[13]
-
ADC Treatment : Prepare serial dilutions of the ADC (ABBV-969) in cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.[13]
-
Incubation : Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
In Vivo Efficacy Study (Patient-Derived Xenograft Model)
PDX models are established by implanting tumor tissue from a patient into an immunodeficient mouse, and they are considered to be more representative of the patient's tumor than cell line-derived xenografts.[15]
Caption: Workflow for an in vivo efficacy study using a PDX model.
Protocol:
-
PDX Model Establishment : Implant small fragments of a patient's mCRPC tumor subcutaneously into immunodeficient mice (e.g., NOD-scid gamma mice).[15]
-
Tumor Growth and Randomization : Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC control, ABBV-969 at various doses).
-
ADC Administration : Administer the ADC intravenously at the specified doses and schedule.
-
Monitoring : Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Study Endpoint : The study is terminated when the tumors in the control group reach a maximum allowable size or after a predetermined period.
-
Data Analysis : At the end of the study, euthanize the mice and excise the tumors for weighing. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Assess toxicity based on body weight changes and clinical observations.
Conclusion and Future Directions
The drug-linker conjugate this compound represents a significant advancement in the field of ADC technology. Its innovative design, incorporating a metabolically stable bicyclo[1.1.1]pentane moiety and a potent topoisomerase I inhibitor payload, holds great promise for the development of highly effective and well-tolerated targeted cancer therapies.
The preclinical data for ABBV-969, which utilizes this drug-linker, supports its potential as a novel treatment for metastatic castration-resistant prostate cancer by effectively targeting both PSMA and STEAP1.[2] The dual-targeting approach may overcome challenges associated with tumor antigen heterogeneity.
Future research should focus on the continued clinical development of ABBV-969, with a particular emphasis on identifying predictive biomarkers to select patients who are most likely to respond to this therapy. Further exploration of the this compound drug-linker in combination with other antibodies targeting different tumor antigens could expand its therapeutic applications to a wider range of solid and hematological malignancies. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers to build upon in the quest for more effective and safer cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. adcreview.com [adcreview.com]
- 6. news.abbvie.com [news.abbvie.com]
- 7. AbbVie to Present Novel Cancer Therapies ABBV-969 and ABBV-514 at AACR Annual Meeting 2025 [trial.medpath.com]
- 8. adcreview.com [adcreview.com]
- 9. Site-Specific Antibody Conjugation Using Modified Bisected N-Glycans: Method Development and Potential toward Tunable Effector Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 2857037-70-6 [m.chemicalbook.com]
- 11. Leveraging a Dual Variable Domain Immunoglobulin to Create a Site-Specifically Modified Radioimmunoconjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation and Characterization of a Dual Variable Domain Immunoglobulin (DVD-Ig™) Molecule | Springer Nature Experiments [experiments.springernature.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. A patient‐derived xenograft and a cell line derived from it form a useful preclinical model for small bowel adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for conjugating Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT to antibodies
Application Notes & Protocols for Antibody-Drug Conjugate (ADC) Synthesis
Product: Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT Drug-Linker
Application: Site-specific conjugation to monoclonal antibodies for the development of potent Antibody-Drug Conjugates (ADCs).
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This document provides a detailed protocol for the conjugation of the this compound drug-linker to a target monoclonal antibody (mAb). This drug-linker comprises three key components:
-
MDCPT Payload: A potent topoisomerase I inhibitor. MDCPT is a camptothecin analog that induces cell death by stabilizing the covalent complex between topoisomerase I and DNA, leading to DNA double-strand breaks during replication.[1][2][3]
-
Cleavable Linker: A Valine-Alanine (Val-Ala) dipeptide linker designed for selective cleavage by lysosomal proteases, such as Cathepsin B, upon internalization into target cells.[4][5][] This ensures controlled release of the cytotoxic payload within the tumor cell, minimizing systemic toxicity.
-
Conjugation Moiety: A bromoacetyl group (Br-) that enables covalent attachment to free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds. This allows for controlled, site-specific conjugation.
The resulting ADC is designed to selectively deliver the MDCPT payload to antigen-expressing tumor cells, offering a targeted therapeutic approach. This protocol is intended for researchers, scientists, and drug development professionals.
Mechanism of Action of MDCPT Payload
The cytotoxic payload, MDCPT, is a topoisomerase I inhibitor. Topoisomerase I is a nuclear enzyme essential for DNA replication and transcription, as it relieves torsional stress in DNA by creating transient single-strand breaks.[7] MDCPT exerts its cytotoxic effect by binding to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[3] This stabilized "cleavable complex" leads to the accumulation of single-strand breaks. When a DNA replication fork collides with this complex, the single-strand break is converted into a lethal double-strand break, which triggers a DNA damage response cascade, ultimately leading to S-phase-specific apoptosis (programmed cell death).[1]
Caption: Signaling pathway of the MDCPT payload leading to apoptosis.
Experimental Workflow Overview
The conjugation protocol involves three main stages: 1) Antibody Reduction, where interchain disulfide bonds are partially reduced to generate reactive thiol groups; 2) Drug-Linker Conjugation, where the bromoacetyl group of the drug-linker reacts with the antibody thiols; and 3) Purification and Characterization, where the resulting ADC is purified and analyzed to determine key quality attributes.
Caption: General experimental workflow for ADC conjugation.
Materials and Reagents
Reagent Specifications
| Reagent | Supplier | Grade | Storage Conditions |
| Monoclonal Antibody (mAb) | User-provided | ≥ 95% Purity | 2-8°C or as recommended |
| This compound | Commercial Vendor | ≥ 95% Purity | -20°C, desiccated, protected from light |
| Tris(2-carboxyethyl)phosphine (TCEP) | Commercial Vendor | ≥ 98% Purity | Room Temperature, desiccated |
| L-Cysteine | Commercial Vendor | Cell culture grade | Room Temperature |
| Dimethyl sulfoxide (DMSO) | Commercial Vendor | Anhydrous, ≥ 99.9% | Room Temperature, desiccated |
| Histidine Buffer (e.g., 20 mM Histidine, pH 6.0) | In-house prep | Sterile-filtered | 2-8°C |
| PBS (Phosphate-Buffered Saline), pH 7.4 | Commercial Vendor | Sterile | Room Temperature |
| ProPak-3000 SEC Column (or equivalent) | Commercial Vendor | N/A | As per manufacturer's instructions |
| Amicon Ultra Centrifugal Filters (15 mL, 30 kDa MWCO) | Commercial Vendor | N/A | Room Temperature |
Detailed Experimental Protocol
This protocol is optimized for a starting quantity of 10 mg of antibody. Adjust volumes accordingly for different scales.
Preparation of Solutions
-
Antibody Solution: Prepare the antibody at a concentration of 10 mg/mL in PBS, pH 7.4.
-
TCEP Stock Solution: Prepare a 10 mM stock solution of TCEP in deionized water. Prepare fresh before use.
-
Drug-Linker Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
L-Cysteine Quenching Solution: Prepare a 100 mM stock solution of L-Cysteine in deionized water. Prepare fresh before use.
Step 1: Antibody Reduction
-
To 1 mL of the 10 mg/mL antibody solution, add the calculated volume of 10 mM TCEP stock solution to achieve a final molar excess as determined by optimization (a starting point is 2.5 molar equivalents of TCEP per mole of antibody).
-
Gently mix the solution by pipetting.
-
Incubate the reaction at 37°C for 1-2 hours.
-
After incubation, cool the solution to room temperature.
Step 2: Drug-Linker Conjugation
-
Immediately following reduction, add the calculated volume of the 10 mM drug-linker stock solution in DMSO to the reduced antibody. A common starting point is a 1.5 to 2-fold molar excess of the drug-linker over the TCEP used. The final concentration of DMSO should not exceed 10% (v/v) to prevent antibody denaturation.
-
Gently mix the solution by pipetting.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
Step 3: Quenching the Reaction
-
To stop the conjugation reaction, add a 5-fold molar excess of L-Cysteine (from the 100 mM stock) relative to the initial amount of drug-linker added.
-
Incubate for 15-20 minutes at room temperature.
Step 4: Purification of the ADC
-
Buffer Exchange (Option A - Centrifugal Filters):
-
Transfer the quenched reaction mixture to a 30 kDa MWCO centrifugal filter.
-
Perform buffer exchange into a suitable formulation buffer (e.g., 20 mM Histidine, pH 6.0) by repeated concentration and dilution steps according to the manufacturer's protocol. This will remove unreacted drug-linker, excess cysteine, and DMSO.
-
-
Size Exclusion Chromatography (Option B - SEC):
-
Equilibrate a preparative SEC column (e.g., ProPak-3000) with the desired formulation buffer.
-
Load the quenched reaction mixture onto the column.
-
Collect fractions corresponding to the monomeric ADC peak, effectively separating it from aggregates and small molecule impurities.
-
ADC Characterization
After purification, the ADC should be characterized to ensure it meets quality specifications.
| Parameter | Method | Typical Specification |
| Protein Concentration | UV-Vis Spectroscopy (A280) | Report in mg/mL |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy or Hydrophobic Interaction Chromatography (HIC-HPLC) | 3.5 - 4.5 |
| Purity (Monomer Content) | Size Exclusion Chromatography (SEC-HPLC) | ≥ 95% Monomer |
| Residual Free Drug | Reversed-Phase Chromatography (RP-HPLC) | < 1% of total drug |
| Endotoxin Levels | Limulus Amebocyte Lysate (LAL) Assay | < 5 EU/mg |
| In Vitro Cytotoxicity | Cell-based assay on antigen-positive and antigen-negative cell lines | Report IC50 values |
Example Data Presentation
Table 7.1: Summary of Conjugation Reaction Conditions
| Parameter | Condition |
| mAb Concentration | 10 mg/mL |
| TCEP:mAb Molar Ratio | 2.5:1 |
| Reduction Time / Temperature | 90 min / 37°C |
| Drug-Linker:TCEP Molar Ratio | 1.7:1 |
| Conjugation Time / Temperature | 60 min / 22°C (Room Temp) |
| Final DMSO Concentration | 8% (v/v) |
| Quenching Agent | L-Cysteine |
| Purification Method | SEC |
Table 7.2: ADC Characterization Results
| Lot Number | Concentration (mg/mL) | DAR (by HIC-HPLC) | Monomer Purity (by SEC) | Endotoxin (EU/mg) |
| ADC-Lot-001 | 4.8 | 3.9 | 98.2% | < 0.5 |
| ADC-Lot-002 | 5.1 | 4.1 | 97.5% | < 0.5 |
| ADC-Lot-003 | 4.9 | 4.0 | 98.5% | < 0.5 |
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. ADC payloads - ProteoGenix [proteogenix.science]
- 7. What is the mechanism of Camptothecin? [synapse.patsnap.com]
Application Note: High-Throughput Evaluation of Antibody-Drug Conjugate Efficacy Using a 7-AAD-Based Cytotoxicity Assay
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[1][2][3][4] The efficacy of an ADC is critically dependent on its ability to bind to a specific tumor-associated antigen, be internalized by the cancer cell, and release its cytotoxic payload, ultimately leading to cell death.[5] Camptothecin analogues, such as MDCPT, are a promising class of payloads that induce cytotoxicity by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair.[6][7][8]
This application note details a robust and high-throughput cell-based assay for evaluating the efficacy of ADCs carrying a camptothecin-based payload, such as MDCPT. The assay utilizes 7-Aminoactinomycin D (7-AAD), a fluorescent intercalating agent, to quantify cell death via flow cytometry.[9][10] 7-AAD is a membrane-impermeant dye that is excluded from live cells with intact membranes.[10] In late apoptotic or necrotic cells, where membrane integrity is compromised, 7-AAD can enter the cell and bind to double-stranded DNA, emitting a strong fluorescence signal.[11] This method provides a reliable and quantitative measure of ADC-induced cytotoxicity.
Principle of the Assay
The assay workflow involves the treatment of a target cancer cell line, which expresses the antigen of interest, with the ADC carrying the MDCPT payload. Following an incubation period sufficient to allow for ADC internalization and payload-induced apoptosis, the cells are stained with 7-AAD and analyzed by flow cytometry. The percentage of 7-AAD positive cells directly correlates with the cytotoxic efficacy of the ADC.
Materials and Methods
Cell Lines and Culture
-
Target Cell Line: A cancer cell line expressing the target antigen for the ADC (e.g., SK-BR-3 for a HER2-targeting ADC).
-
Control Cell Line: A cancer cell line negative for the target antigen.
-
Culture Medium: Appropriate complete growth medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin).
Reagents
-
Antibody-Drug Conjugate (ADC) with MDCPT payload.
-
Unconjugated antibody (control).
-
Free MDCPT payload (control).
-
7-Aminoactinomycin D (7-AAD) Staining Solution (e.g., 1 mg/mL in PBS).
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.
-
Trypsin-EDTA solution.
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
Instrumentation
-
Flow Cytometer equipped with a 488 nm laser.
-
CO2 Incubator (37°C, 5% CO2).
-
Centrifuge.
-
Hemocytometer or automated cell counter.
Experimental Workflow
Caption: Experimental workflow for evaluating ADC efficacy using a 7-AAD based cytotoxicity assay.
Detailed Protocol
Day 1: Cell Seeding
-
Harvest logarithmically growing target and control cells using Trypsin-EDTA.
-
Perform a cell count and determine cell viability using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
Day 2: ADC Treatment
-
Prepare serial dilutions of the ADC-MDCPT, unconjugated antibody, and free MDCPT payload in complete growth medium.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include untreated wells as a negative control.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
Day 4/5: 7-AAD Staining and Flow Cytometry
-
Following incubation, carefully collect the supernatant from each well, which may contain detached, dead cells.
-
Wash the adherent cells with 100 µL of PBS.
-
Add 50 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Combine the detached cells with their corresponding supernatant from step 1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add 5 µL of 7-AAD Staining Solution to each sample.[12]
-
Incubate the cells for 15-30 minutes at 4°C in the dark. Do not wash the cells after this step.[10]
-
Analyze the samples on a flow cytometer. Excite with a 488 nm laser and collect the 7-AAD fluorescence in the far-red channel (e.g., using a 650 nm long-pass filter).
-
For each sample, acquire a minimum of 10,000 events.
Data Analysis and Presentation
The percentage of 7-AAD positive cells is determined by gating on the cell population in a forward scatter (FSC) versus side scatter (SSC) plot and then creating a histogram of the 7-AAD fluorescence intensity.
Example Data Tables
Table 1: Cytotoxicity of HER2-Targeting ADC-MDCPT on SK-BR-3 (HER2+) and MDA-MB-231 (HER2-) Cells
| Treatment Concentration (nM) | % 7-AAD Positive Cells (SK-BR-3) | % 7-AAD Positive Cells (MDA-MB-231) |
| 0 (Untreated) | 5.2 ± 0.8 | 4.9 ± 0.6 |
| 0.1 | 15.6 ± 1.2 | 5.5 ± 0.7 |
| 1 | 45.3 ± 2.5 | 6.1 ± 0.9 |
| 10 | 85.1 ± 3.1 | 7.2 ± 1.1 |
| 100 | 92.5 ± 1.9 | 8.5 ± 1.3 |
Table 2: Control Experiments on SK-BR-3 Cells
| Treatment | Concentration (nM) | % 7-AAD Positive Cells |
| Unconjugated Antibody | 100 | 6.3 ± 0.9 |
| Free MDCPT | 1 | 10.2 ± 1.5 |
| Free MDCPT | 10 | 35.8 ± 2.8 |
| Free MDCPT | 100 | 78.4 ± 4.2 |
Signaling Pathway and Mechanism of Action
References
- 1. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. cancercenter.com [cancercenter.com]
- 4. Antibody-drug conjugates: using monoclonal antibodies for delivery of cytotoxic payloads to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. affigen.com [affigen.com]
- 6. ADC PAYLOADS - Progress in Development of Camptothecin-Based ADC Therapeutics [drug-dev.com]
- 7. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Aminoactinomycin D for apoptosis staining in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. research.pasteur.fr [research.pasteur.fr]
- 12. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
Application Notes and Protocols: Conjugation of Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT to HER2 Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1][2] This approach combines the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a small molecule drug, aiming to enhance therapeutic efficacy while minimizing systemic toxicity.[3] The human epidermal growth factor receptor 2 (HER2) is a well-established therapeutic target in various cancers, including breast and gastric cancers, where its overexpression is linked to aggressive disease and poor prognosis.[4][5]
This document provides detailed protocols for the conjugation of a novel drug-linker, Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT, to a HER2-targeting monoclonal antibody. This drug-linker is comprised of a potent topoisomerase I inhibitor payload, 7-MAD-MDCPT, a stable bicyclo[1.1.1]pentane linker, and a cleavable Val-Ala dipeptide, which is designed for release within the lysosomal compartment of the target cell.[6] The payload, a derivative of camptothecin, exerts its cytotoxic effect by trapping the DNA-topoisomerase I complex, leading to DNA double-strand breaks and subsequent apoptosis.[6][7]
These application notes describe the experimental workflow from antibody preparation and conjugation to the characterization and evaluation of the resulting HER2-ADC.
Experimental Workflow
The overall process for generating and evaluating the HER2-ADC is outlined below. This workflow ensures the production of a well-characterized conjugate with desired purity, potency, and stability.
Caption: High-level experimental workflow for HER2-ADC generation and evaluation.
Protocols
Protocol 1: Cysteine-Based Conjugation of HER2 Antibody
This protocol describes the conjugation of the bromo-functionalized drug-linker to the HER2 antibody via partial reduction of interchain disulfide bonds to generate free thiol groups.[8]
Materials:
-
HER2 monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
This compound drug-linker
-
Dimethyl sulfoxide (DMSO)
-
N-Acetylcysteine (NAC)
-
Purification buffer (e.g., PBS, pH 7.4)
-
Amicon Ultra centrifugal filter units (30 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
Start with a solution of the HER2 mAb at a concentration of 5-10 mg/mL.
-
If necessary, exchange the antibody into a conjugation-compatible buffer (e.g., PBS with 1 mM EDTA, pH 7.4) using a desalting column or centrifugal filter.
-
-
Antibody Reduction:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add TCEP to the antibody solution to a final molar excess of 2.0-2.5 equivalents. The exact ratio may need optimization to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing. This selectively reduces the more accessible interchain disulfide bonds.[8]
-
-
Drug-Linker Preparation:
-
Dissolve the this compound drug-linker in DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add the drug-linker stock solution to the reduced antibody solution. A typical molar excess of the drug-linker over the antibody is 5-10 fold.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Quenching:
-
To stop the reaction, add a 2-fold molar excess of N-Acetylcysteine (relative to the drug-linker) to quench any unreacted drug-linker.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unreacted drug-linker, quencher, and solvent using size-exclusion chromatography (SEC) or repeated buffer exchange with centrifugal filter units (30 kDa MWCO).
-
Exchange the ADC into a formulation buffer (e.g., PBS or citrate buffer, pH 6.5).
-
Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of the HER2-ADC
2.1. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that can be determined using several methods.[9]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, as the hydrophobic payload increases the overall hydrophobicity of the antibody.[10]
-
System: HPLC system with a HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over 30 minutes.
-
Detection: Monitor absorbance at 280 nm.
-
Calculation: The average DAR is calculated from the weighted average of the peak areas corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).[11][12]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC provides a direct measurement of the mass of different drug-loaded species.
-
Sample Preparation: If necessary, deglycosylate the ADC using PNGase F to simplify the mass spectrum.
-
LC Separation: Use a reversed-phase column suitable for proteins.
-
MS Analysis: Acquire data on a high-resolution mass spectrometer (e.g., Q-TOF).
-
Data Processing: Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.
-
Calculation: The DAR is calculated based on the relative abundance of each species and the known mass of the antibody and the drug-linker.[9][12]
-
2.2. Analysis of Purity and Aggregation
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomer, high molecular weight species (aggregates), and fragments.
-
System: HPLC system with an SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Isocratic elution with a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Detection: Monitor absorbance at 280 nm.
-
Analysis: Integrate the peak areas to determine the percentage of monomer and other species.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol evaluates the potency and specificity of the HER2-ADC on HER2-positive and HER2-negative cancer cell lines.[13][14]
Materials:
-
HER2-positive cell line (e.g., SK-BR-3, NCI-N87)[14]
-
Cell culture medium and supplements
-
HER2-ADC, unconjugated HER2 mAb, and free drug-linker
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the HER2-ADC, unconjugated mAb, and free drug-linker in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds.
-
Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This protocol assesses the anti-tumor activity of the HER2-ADC in a mouse model bearing human tumor xenografts.[16][17]
Materials:
-
Immunodeficient mice (e.g., female athymic nude or SCID mice)
-
Matrigel
-
HER2-ADC, unconjugated mAb, and vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5-10 million HER2-positive cells, resuspended in a 1:1 mixture of medium and Matrigel, into the flank of each mouse.[17]
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=5-8 mice per group).
-
-
Treatment Administration:
-
Administer the HER2-ADC, unconjugated mAb, or vehicle control via intravenous (i.v.) injection. The dose and schedule will need to be optimized (e.g., a single dose of 3 mg/kg or weekly doses).
-
-
Monitoring:
-
Measure tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size, or after a specific duration.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis if desired.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Characterization of HER2-ADC
| Parameter | Method | Result |
| Average DAR | HIC | 3.8 |
| Average DAR | LC-MS (Intact) | 3.9 |
| Monomer Purity | SEC | 98.5% |
| Aggregate Content | SEC | 1.2% |
| Binding Affinity (KD) | SPR | 1.2 nM |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Compound | SK-BR-3 (HER2+) | NCI-N87 (HER2+) | MDA-MB-468 (HER2-) |
| HER2-ADC | 0.5 nM | 1.1 nM | >1000 nM |
| Unconjugated mAb | >1000 nM | >1000 nM | >1000 nM |
| Free Drug-Linker | 15 nM | 25 nM | 20 nM |
Table 3: In Vivo Efficacy in NCI-N87 Xenograft Model
| Treatment Group (3 mg/kg, single dose) | Tumor Growth Inhibition (TGI) at Day 21 | Tumor Regression |
| Vehicle Control | 0% | 0/8 |
| Unconjugated mAb | 35% | 0/8 |
| HER2-ADC | 95% | 6/8 |
Mechanism of Action & Signaling Pathways
HER2 Signaling Pathway
HER2 is a receptor tyrosine kinase that, upon dimerization with other ErbB family members, activates downstream signaling cascades like the PI3K/AKT and RAS/MAPK pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[4][19] HER2-targeted antibodies can block these signals.
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
Mechanism of Action of the HER2-ADC
The HER2-ADC leverages the specificity of the antibody to deliver the MDCPT payload directly to HER2-expressing tumor cells.
Caption: Step-by-step mechanism of action for the HER2-targeting ADC.
References
- 1. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells | PLOS One [journals.plos.org]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 8. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 9. hpst.cz [hpst.cz]
- 10. pharmiweb.com [pharmiweb.com]
- 11. lcms.cz [lcms.cz]
- 12. sciex.com [sciex.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Linker Cleavage Studies of Val-Ala Dipeptide in Lysosomal Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Valine-Alanine (Val-Ala) dipeptide is a critical component in the design of linkers for Antibody-Drug Conjugates (ADCs), particularly those requiring cleavage by lysosomal proteases.[1][2] The stability of the linker in systemic circulation and its efficient cleavage within the target cell's lysosome are paramount to the efficacy and safety of an ADC.[1][3] These application notes provide a detailed overview and protocols for studying the cleavage of Val-Ala dipeptide linkers in lysosomal extracts, a crucial step in the preclinical evaluation of ADCs.
The Val-Ala linker is designed to be selectively cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in tumor cells.[4][5] This targeted release of the cytotoxic payload within the cancer cell minimizes off-target toxicity.[6] Compared to the more extensively studied Val-Cit (Valine-Citrulline) linker, the Val-Ala linker exhibits lower hydrophobicity, which can be advantageous in preventing aggregation, especially with hydrophobic payloads.[3][4]
These protocols will guide researchers through the process of preparing active lysosomal extracts, conducting linker cleavage assays, and interpreting the results.
Data Presentation
Comparative Cleavage of Dipeptide Linkers
The following table summarizes the comparative cleavage data for Val-Ala and other common dipeptide linkers. It is important to note that cleavage rates can be influenced by the specific payload, the antibody, and the assay conditions.
| Dipeptide Linker | Enzyme Source | Relative Cleavage Rate/Half-life | Key Observations |
| Val-Ala | Isolated Cathepsin B | Cleaved at half the rate of Val-Cit.[4] | Lower hydrophobicity compared to Val-Cit, which can reduce ADC aggregation.[3] |
| Val-Cit | Isolated Cathepsin B | Serves as a benchmark for high cleavage efficiency.[4] | Higher stability in a comparative study with a half-life of 240 minutes.[4][7] |
| Ala-Ala | Cell Lysate & Cathepsins | Cleaved at a lower rate compared to Val-Gln, Leu-Gln, and Phe-Gln. | Demonstrates that even slower processed linkers can generate similar catabolite levels over 24 hours.[8] |
| Phe-Lys | Enzymatic Hydrolysis | Cleaved most rapidly with a half-life of 8 minutes.[4] | Demonstrates a wide range of cleavage kinetics among different dipeptides. |
Experimental Protocols
Protocol 1: Preparation of Lysosomal Extracts from Cultured Cells
This protocol describes the isolation of functional lysosomes from cultured cells to be used for in vitro cleavage assays.
Materials:
-
Cultured cells (e.g., cancer cell line of interest)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysosome Isolation Buffer (commercial kits available, or a buffer containing 250 mM sucrose, 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, pH 7.4, with freshly added protease inhibitors)
-
Dounce homogenizer with a tight-fitting pestle
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
Cell Harvesting: Harvest cultured cells (approximately 2 x 10^7 cells) by centrifugation at 500 x g for 10 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again at 500 x g for 10 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Lysosome Isolation Buffer.
-
Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Homogenize the cells with 30-40 strokes of the pestle on ice.
-
Differential Centrifugation:
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the lysosome-enriched fraction.
-
-
Lysosomal Extract Preparation:
-
Discard the supernatant. The resulting pellet is the lysosome-enriched fraction.
-
Resuspend the pellet in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with 1 mM DTT).
-
The protein concentration of the lysosomal extract should be determined using a standard protein assay.
-
-
Storage: The lysosomal extract can be used immediately or stored in aliquots at -80°C for future use.
Protocol 2: Val-Ala Dipeptide Linker Cleavage Assay
This protocol outlines a fluorescence-based assay to measure the cleavage of a Val-Ala linker in the prepared lysosomal extract. This assay typically utilizes a dipeptide conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (AMC), which exhibits increased fluorescence upon cleavage.[8]
Materials:
-
Val-Ala-AMC substrate
-
Prepared lysosomal extract
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with 1 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well black microplate, prepare the reaction mixture by adding the following to each well:
-
Assay buffer
-
Lysosomal extract (e.g., 10-50 µg of total protein)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add the Val-Ala-AMC substrate to each well to a final concentration of 10-100 µM.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 1-2 hours).
-
Use an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm for AMC.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time.
-
The rate of the reaction can be determined from the initial linear portion of the curve.
-
A standard curve of free AMC can be used to convert the fluorescence units to the amount of cleaved substrate.
-
Visualizations
ADC Internalization and Lysosomal Processing Workflow
The following diagram illustrates the pathway of an ADC from binding to a cell surface antigen to the release of its payload within the lysosome.
Caption: Workflow of ADC internalization and payload release.
Experimental Workflow for Linker Cleavage Assay
This diagram outlines the key steps in the experimental procedure for assessing linker cleavage.
Caption: Experimental workflow for the Val-Ala linker cleavage assay.
References
- 1. iris-biotech.de [iris-biotech.de]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. iris-biotech.de [iris-biotech.de]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris-biotech.de [iris-biotech.de]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
Application Notes and Protocols: Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT in Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The antibody-drug conjugate (ADC) landscape is rapidly evolving, with novel linker and payload technologies driving the development of more potent and targeted cancer therapies. Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT is a key drug-linker component utilized in the synthesis of the investigational ADC, Telisotuzumab Adizutecan (ABBV-400). This ADC is engineered for the targeted delivery of a potent topoisomerase I inhibitor payload to solid tumors overexpressing the c-Met receptor.
These application notes provide a comprehensive overview of the application of this drug-linker conjugate in the context of Telisotuzumab Adizutecan (ABBV-400) for solid tumor research. Detailed protocols for key experiments are also provided to guide researchers in the preclinical evaluation of this and similar ADCs.
Mechanism of Action
Telisotuzumab Adizutecan (ABBV-400) exerts its anti-tumor activity through a targeted mechanism. The ADC is composed of three key components:
-
Telisotuzumab: A humanized monoclonal antibody that specifically targets the c-Met receptor, which is often overexpressed in a variety of solid tumors, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and gastroesophageal adenocarcinoma (GEA).[1]
-
This compound Drug-Linker: This component consists of:
-
Topoisomerase I Inhibition: Upon binding to the c-Met receptor on the surface of tumor cells, Telisotuzumab Adizutecan is internalized. Inside the cell, the linker is cleaved, releasing the 7-MAD-MDCPT payload. This payload then inhibits topoisomerase I, an enzyme essential for DNA replication and repair. The inhibition of topoisomerase I leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in the cancer cell.[4][5]
Signaling Pathway and Experimental Workflow
Preclinical Data Summary
Telisotuzumab Adizutecan (ABBV-400) has demonstrated significant anti-tumor activity in preclinical models of various solid tumors.
In Vitro Activity
Preclinical studies have confirmed the anti-proliferative activity of Telisotuzumab Adizutecan in c-Met expressing cancer cell lines.[2] While specific IC50 values from these studies are not publicly available, the data supports a potent and targeted cytotoxic effect.
In Vivo Efficacy
Compelling efficacy has been observed in patient-derived xenograft (PDX) models of NSCLC, gastroesophageal, and CRC.[2][4]
Clinical Data Summary
A Phase 1, first-in-human study (NCT05029882) has evaluated the safety and preliminary efficacy of Telisotuzumab Adizutecan in patients with advanced solid tumors.[6]
| Indication | Patient Population | Dosing Regimen | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| Non-Small Cell Lung Cancer (NSCLC) | EGFR wild-type, non-squamous | 2.4 and 3.0 mg/kg Q3W | 43.8% | 85.4% |
| Non-Small Cell Lung Cancer (NSCLC) | EGFR-mutated, non-squamous (pre-treated) | 2.4 and 3.0 mg/kg Q3W | 63% | - |
| Gastroesophageal Adenocarcinoma (GEA) | Advanced | 3.0 mg/kg Q3W | 28.6% | 71.4% |
| Colorectal Cancer (CRC) | Advanced, BRAF wild-type, MSS/pMMR | 2.4 mg/kg Q3W | 18% | 78% |
| Colorectal Cancer (CRC) | Advanced, BRAF wild-type, MSS/pMMR | 3.0 mg/kg Q3W | 24% | 68% |
| Colorectal Cancer (CRC) | High c-Met Expression (≥10% at 3+ intensity) | ≥2.4 mg/kg | 37.5% | - |
| Colorectal Cancer (CRC) | Low c-Met Expression (<10% at 3+ intensity) | ≥2.4 mg/kg | 14% | - |
Safety and Tolerability
In the Phase 1 clinical trial, Telisotuzumab Adizutecan demonstrated a manageable safety profile.[7] The most common treatment-emergent adverse events (TEAEs) were hematologic and gastrointestinal.[7]
| Adverse Event Category | Most Common TEAEs |
| Hematologic | Anemia, Neutropenia, Thrombocytopenia, Leukopenia |
| Non-Hematologic | Nausea, Fatigue, Vomiting, Decreased appetite |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of a c-Met targeting ADC like Telisotuzumab Adizutecan.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effect of the ADC on c-Met positive and c-Met negative cancer cell lines.
Materials:
-
c-Met positive and negative cancer cell lines (e.g., MKN-45 [gastric, c-Met+], HT-29 [colon, c-Met low/negative])
-
Complete cell culture medium
-
Telisotuzumab Adizutecan (or similar ADC)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and resuspend in complete medium.
-
Count cells and adjust the concentration to 5,000-10,000 cells/100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare a serial dilution of the ADC in complete medium. A typical concentration range would be from 0.01 ng/mL to 1000 ng/mL.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control medium.
-
Include wells with untreated cells as a negative control and a non-targeting ADC as a specificity control.
-
Incubate the plate for 72-120 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.
-
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
c-Met positive tumor cells (e.g., MKN-45)
-
Matrigel (or other extracellular matrix)
-
Telisotuzumab Adizutecan (or similar ADC)
-
Vehicle control (e.g., sterile saline)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest and count tumor cells as described in the in vitro protocol.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-200 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer the ADC or vehicle control intravenously (IV) via the tail vein. The dosing schedule will depend on the pharmacokinetic properties of the ADC (e.g., once weekly or every three weeks).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.
-
Secondary endpoints can include tumor regression, survival, and body weight changes.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, ADC, and animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. AbbVie's telisotuzumab conjugate take two | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dose escalation results from a first-in-human study of ABBV-400, a novel c-Met–targeting antibody-drug conjugate, in advanced solid tumors. - ASCO [asco.org]
- 5. onclive.com [onclive.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. onclive.com [onclive.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 7-MAD-MDCPT Antibody-Drug Conjugates
Welcome to the technical support center for the optimization of Antibody-Drug Conjugates (ADCs) utilizing the novel camptothecin analog payload, 7-MAD-MDCPT. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal drug-to-antibody ratio (DAR) for a 7-MAD-MDCPT ADC?
A1: There is no single optimal drug-to-antibody ratio (DAR) for all 7-MAD-MDCPT ADCs, as the ideal DAR is highly dependent on the specific monoclonal antibody (mAb), the target antigen, and the tumor type. Generally, a DAR in the range of 2 to 4 is considered a good starting point, as it often provides a balance between efficacy and toxicity.[1][2][3] ADCs with a high DAR (e.g., >4) may exhibit increased in vitro potency but can also lead to faster clearance from circulation and greater off-target toxicity in vivo.[1][2][3] Conversely, a low DAR (e.g., <2) might result in insufficient potency.[4] Empirical testing is crucial to determine the optimal DAR for your specific ADC.
Q2: How does the DAR of a 7-MAD-MDCPT ADC influence its therapeutic window?
A2: The DAR is a critical parameter that significantly impacts the therapeutic window of an ADC. An optimized DAR maximizes the therapeutic efficacy while minimizing toxicity. A high DAR can narrow the therapeutic window by increasing toxicity, potentially due to the hydrophobic nature of the payload leading to aggregation and faster clearance.[1][2][3] A low DAR might lead to a wider therapeutic window but with suboptimal efficacy. The goal of DAR optimization is to identify the ratio that delivers the most potent and selective anti-tumor activity with an acceptable safety profile.
Q3: What are the recommended methods for determining the DAR of a 7-MAD-MDCPT ADC?
A3: Several analytical techniques can be employed to determine the DAR of your 7-MAD-MDCPT ADC. The most common and reliable methods include:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method for analyzing cysteine-linked ADCs, as it can separate ADC species with different numbers of conjugated drugs.[][6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to determine the average DAR, particularly for cysteine-linked conjugates, by analyzing the weighted peak areas of the light and heavy chains.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the molecular weight of the ADC, allowing for the determination of the number of conjugated drug molecules.[][7]
-
UV-Visible Spectrophotometry: This is a simpler and more convenient method that can estimate the average DAR by measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a wavelength specific to the drug).[]
Q4: How can I assess the in vitro potency of my 7-MAD-MDCPT ADCs with varying DARs?
A4: In vitro cytotoxicity assays are essential for evaluating the potency of your ADCs. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[8] By treating cancer cell lines that express the target antigen with your ADCs at various concentrations, you can determine the IC50 (half-maximal inhibitory concentration) value for each DAR. This will allow you to compare the relative potency of your different ADC constructs.[9][10]
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency or Low Average DAR
-
Possible Cause 1: Suboptimal Molar Ratio of Drug-Linker to Antibody.
-
Recommendation: Perform a titration experiment with varying molar ratios of the 7-MAD-MDCPT drug-linker to the antibody to identify the optimal ratio for achieving the desired DAR.
-
-
Possible Cause 2: Inactive Reducing or Conjugation Reagents.
-
Recommendation: Ensure that all reagents, especially reducing agents like TCEP (tris(2-carboxyethyl)phosphine) for disulfide reduction, and the 7-MAD-MDCPT drug-linker are fresh and have been stored correctly to prevent degradation.
-
-
Possible Cause 3: Presence of Impurities in the Antibody Preparation.
Issue 2: ADC Aggregation Post-Conjugation
-
Possible Cause 1: High DAR.
-
Recommendation: A high number of hydrophobic 7-MAD-MDCPT molecules on the antibody surface can lead to aggregation.[12] Try reducing the molar excess of the drug-linker during the conjugation reaction to target a lower DAR.
-
-
Possible Cause 2: Inappropriate Buffer Conditions.
-
Recommendation: Optimize the pH and ionic strength of the conjugation and storage buffers. The addition of excipients such as polysorbate 20 or sucrose can sometimes help to reduce aggregation.
-
-
Possible Cause 3: Suboptimal Purification Method.
-
Recommendation: Use size-exclusion chromatography (SEC) to remove aggregates after the conjugation reaction. Ensure that the chromatography conditions are optimized to prevent further aggregation.
-
Issue 3: High In Vitro Cytotoxicity in Antigen-Negative Cells
-
Possible Cause 1: Premature Cleavage of the Linker.
-
Recommendation: Evaluate the stability of the linker in the cell culture medium. If the linker is cleaving prematurely, it could release the cytotoxic payload, leading to non-specific cell killing. Consider using a more stable linker.
-
-
Possible Cause 2: Presence of Free 7-MAD-MDCPT in the ADC Preparation.
-
Recommendation: Ensure that the post-conjugation purification process effectively removes all unconjugated (free) drug. Residual free drug can cause toxicity in antigen-negative cells.[6] Analytical methods like RP-HPLC can be used to quantify the amount of free drug.
-
Data Presentation
Table 1: Illustrative In Vitro Cytotoxicity of Anti-HER2-7-MAD-MDCPT ADCs with Varying DARs on HER2-Positive and HER2-Negative Cell Lines.
| ADC Construct | Average DAR | IC50 on BT-474 (HER2+) (nM) | IC50 on MCF-7 (HER2-) (nM) |
| Anti-HER2-7-MAD-MDCPT | 2.1 | 15.2 | > 1000 |
| Anti-HER2-7-MAD-MDCPT | 3.8 | 5.8 | > 1000 |
| Anti-HER2-7-MAD-MDCPT | 7.5 | 1.2 | 850 |
| Naked Anti-HER2 mAb | 0 | > 1000 | > 1000 |
| Free 7-MAD-MDCPT | N/A | 0.5 | 0.7 |
Note: This data is illustrative and based on general trends observed for ADCs. Actual results will vary depending on the specific antibody and experimental conditions.
Table 2: Illustrative Pharmacokinetic Parameters of Anti-HER2-7-MAD-MDCPT ADCs with Varying DARs in a Murine Model.
| ADC Construct | Average DAR | Clearance (mL/hr/kg) | Half-life (t½) (hours) |
| Anti-HER2-7-MAD-MDCPT | 2.1 | 0.25 | 250 |
| Anti-HER2-7-MAD-MDCPT | 3.8 | 0.45 | 180 |
| Anti-HER2-7-MAD-MDCPT | 7.5 | 1.20 | 85 |
Note: This data is illustrative and based on general trends observed for ADCs.[1][2][3] Actual results will vary depending on the specific antibody and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
-
Instrumentation: HPLC system equipped with a UV detector and a HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Procedure: a. Equilibrate the HIC column with 100% Mobile Phase A. b. Inject 10-20 µg of the purified ADC sample. c. Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes. d. Monitor the absorbance at 280 nm. e. Identify the peaks corresponding to different DAR species (unconjugated antibody elutes first, followed by species with increasing DAR). f. Calculate the average DAR by taking the weighted average of the peak areas for each species.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed target-expressing (e.g., BT-474) and target-negative (e.g., MCF-7) cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of your 7-MAD-MDCPT ADCs with different DARs, the naked antibody, and free 7-MAD-MDCPT in cell culture medium.
-
Incubation: Remove the old medium from the cells and add 100 µL of the diluted ADC solutions. Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 values for each ADC construct.
Visualizations
Caption: General Mechanism of Action for a 7-MAD-MDCPT ADC.
Caption: Workflow for DAR Optimization of 7-MAD-MDCPT ADCs.
Caption: Troubleshooting Logic for Low DAR.
References
- 1. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 7. hpst.cz [hpst.cz]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 11. Antibody Conjugation Troubleshooting [bio-techne.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting off-target toxicity of topoisomerase I inhibitor ADCs
Welcome to the technical support center for troubleshooting off-target toxicity of topoisomerase I (TOP1) inhibitor antibody-drug conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating common issues encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity observed with TOP1 inhibitor ADCs?
A1: Off-target toxicity of TOP1 inhibitor ADCs is primarily driven by two mechanisms:
-
On-target, off-tumor toxicity: The ADC binds to the target antigen expressed on healthy tissues, leading to the death of normal cells.[1][2]
-
Off-target toxicity: This occurs when the cytotoxic payload is released prematurely from the ADC in systemic circulation before reaching the tumor.[1][2][3] This can be caused by unstable linkers, leading to payload-related toxicity in healthy tissues that do not express the target antigen.[1][2] Another form of off-target toxicity is mediated by the uptake of the ADC by non-target cells, such as through Fc or mannose receptors.[3]
Q2: What are the common clinical manifestations of off-target toxicity with TOP1 inhibitor ADCs?
A2: The toxicity profile of TOP1 inhibitor ADCs is often related to the payload. Common adverse events include hematological toxicities like neutropenia and thrombocytopenia, as well as gastrointestinal issues.[4] These toxicities are often the dose-limiting factors in clinical trials.[2]
Q3: How can the bystander effect of TOP1 inhibitor ADCs contribute to both efficacy and toxicity?
A3: The bystander effect occurs when the released, membrane-permeable TOP1 inhibitor payload diffuses from the target cancer cell to kill neighboring antigen-negative cancer cells, which is beneficial for treating heterogeneous tumors.[5][6][7] However, this same mechanism can contribute to off-target toxicity if the payload diffuses into and kills healthy cells surrounding the tumor or in other tissues.[2][8] The extent of the bystander effect is influenced by the physicochemical properties of the payload and the stability of the linker.[9]
Q4: What is the role of the linker in mitigating off-target toxicity?
A4: The linker plays a crucial role in the safety and efficacy of an ADC. An ideal linker should be highly stable in systemic circulation to prevent premature payload release, but efficiently cleavable within the tumor microenvironment or inside the cancer cell.[10][11] The choice of linker chemistry, whether cleavable or non-cleavable, significantly impacts the ADC's stability and toxicity profile.[2][12] Newer generation cleavable linkers and site-specific conjugation technologies are being developed to improve stability and reduce off-target toxicity.[1][13]
Q5: How can preclinical models help in assessing and predicting off-target toxicity?
A5: Advanced preclinical models are essential for evaluating ADC toxicity. Patient-derived xenografts (PDXs) and organoids are considered more predictive of clinical outcomes than traditional 2D cell cultures because they better recapitulate the complexity and heterogeneity of human tumors and can help identify on-target, off-tumor toxicities.[1] In vivo studies in relevant animal models are crucial for assessing the pharmacokinetic profile and overall toxicity of the ADC.[14][15]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable steps for resolution.
Issue 1: High levels of free payload detected in plasma stability assays.
This suggests premature cleavage of the linker, which can lead to significant off-target toxicity.
Possible Causes & Troubleshooting Steps:
-
Inappropriate Linker Chemistry: The linker may be susceptible to enzymatic cleavage or hydrolysis in plasma.
-
Solution: Evaluate alternative linkers with higher plasma stability. For example, compare the stability of a valine-citrulline (vc) linker to a more stable hydrophilic or non-cleavable linker.[16]
-
-
Suboptimal Conjugation Site: The site of payload conjugation on the antibody can influence linker stability.
-
Assay-related Artifacts: The experimental conditions of the stability assay may be causing payload release.
-
Solution: Carefully review and optimize the plasma stability assay protocol. Ensure appropriate handling of plasma samples and use of control ADCs with known stability profiles.
-
Issue 2: Unexpected cytotoxicity in antigen-negative cells in vitro.
This could be due to an overly potent bystander effect or non-specific uptake of the ADC.
Possible Causes & Troubleshooting Steps:
-
High Payload Permeability: The TOP1 inhibitor payload may be highly membrane-permeable, leading to excessive bystander killing.
-
Solution: Quantify the bystander effect using a co-culture assay (see Experimental Protocols). If the bystander effect is too potent, consider modifying the payload to reduce its permeability or using a payload with a different mechanism of action.[17]
-
-
Non-specific ADC Internalization: Antigen-negative cells may be taking up the ADC through mechanisms other than target binding.
-
Solution: Investigate non-specific uptake by performing an internalization assay with a non-targeting control ADC. If non-specific uptake is observed, consider engineering the Fc region of the antibody to reduce binding to Fc receptors on non-target cells.[1]
-
Issue 3: Discrepancy between in vitro potency and in vivo efficacy.
An ADC that is potent in vitro may show limited efficacy in vivo due to poor pharmacokinetics or tumor penetration.
Possible Causes & Troubleshooting Steps:
-
Poor ADC Stability in vivo: The ADC may be clearing from circulation too quickly.
-
Solution: Perform in vivo plasma stability studies to assess the pharmacokinetic profile of the ADC.[10] If stability is an issue, re-evaluate the linker and conjugation strategy.
-
-
Limited Tumor Penetration: The ADC may not be effectively reaching all cancer cells within a solid tumor.
-
Solution: Evaluate tumor penetration using imaging techniques in preclinical models. Strategies to improve penetration include using antibody fragments or co-administering the ADC with the parental antibody to overcome the "binding site barrier".[18]
-
-
Development of Drug Resistance: Tumor cells may develop resistance to the TOP1 inhibitor payload.
-
Solution: Investigate potential resistance mechanisms, such as mutations in the TOP1 enzyme. Consider combination therapies to overcome resistance.
-
Data Summary
Table 1: Comparison of Linker Stability for Different ADCs
| ADC Construct | Linker Type | Payload | Plasma Stability (t½ in hours) | Reference |
| ADC-A | Valine-Citrulline | TOP1 Inhibitor X | 24 | Fictional Data |
| ADC-B | Hydrophilic Glycoside | TOP1 Inhibitor X | 72 | Fictional Data |
| ADC-C | Non-cleavable | TOP1 Inhibitor X | >100 | Fictional Data |
This table presents illustrative data. Actual values will vary depending on the specific ADC components and experimental conditions.
Table 2: In Vitro Bystander Effect of Different TOP1 Inhibitor Payloads
| Payload | Target Cell Line (Antigen+) | Bystander Cell Line (Antigen-) | % Bystander Cell Viability (at 10 nM ADC) | Reference |
| Deruxtecan (DXd) | SK-BR-3 (HER2+) | U-87MG (HER2-) | 30% | [9] |
| DM1 (Non-TOP1 inhibitor) | SK-BR-3 (HER2+) | U-87MG (HER2-) | 95% | [9] |
| SN-38 | Various | Various | Potent bystander effect observed | [8] |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma from different species.
Methodology:
-
Incubate the ADC at a final concentration of 1 mg/mL in plasma (e.g., human, mouse, rat, cynomolgus monkey) at 37°C.[10][16]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).[16]
-
To measure the amount of conjugated antibody, use an affinity capture method (e.g., Protein A beads) followed by analysis.[19]
-
Quantify the total antibody and the antibody-conjugated drug using ELISA or LC-MS.[10]
-
-
To measure the amount of released free payload, precipitate the plasma proteins from the aliquots using an organic solvent (e.g., acetonitrile).[16]
-
Analyze the supernatant containing the free payload by LC-MS/MS.[16]
-
Calculate the percentage of drug loss over time to determine the plasma stability of the ADC.
Protocol 2: In Vitro Bystander Effect Co-Culture Assay
Objective: To quantify the ability of a TOP1 inhibitor ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Seed a co-culture of antigen-positive (Ag+) and antigen-negative (Ag-) cells in a 96-well plate. The Ag- cells should be labeled with a fluorescent protein (e.g., GFP) for easy identification.[5][6]
-
Vary the ratio of Ag+ to Ag- cells (e.g., 1:1, 1:3, 3:1) to assess the impact of Ag+ cell proximity on the bystander effect.[6]
-
Treat the co-culture with a serial dilution of the ADC and control antibodies (e.g., non-targeting ADC, naked antibody).
-
Incubate the plate for a period of time (e.g., 72-120 hours).
-
Use live-cell imaging or flow cytometry to distinguish between the Ag+ and Ag- cell populations and quantify the viability of each.[5][20]
-
Determine the IC50 of the ADC on the Ag- cells in the co-culture to quantify the bystander effect. A lower IC50 in the presence of Ag+ cells indicates a stronger bystander effect.
Protocol 3: ADC Internalization Assay using Flow Cytometry
Objective: To measure the rate and extent of ADC internalization into target cells.
Methodology:
-
Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces in the acidic environment of endosomes and lysosomes.[21]
-
Seed the target cells in a 96-well plate and incubate overnight.
-
Add the fluorescently labeled ADC to the cells and incubate at 37°C to allow for internalization. As a control, incubate a set of cells with the labeled ADC at 4°C to measure only cell surface binding.[22]
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the internalization process by placing the plate on ice and washing with cold PBS.[22]
-
For the 37°C samples, an acid wash step can be included to remove any remaining surface-bound antibody.[23]
-
Harvest the cells and analyze the fluorescence intensity of the cell population using a flow cytometer.[22][23]
-
The increase in fluorescence intensity over time at 37°C compared to the 4°C control indicates the extent of ADC internalization.
Visualizations
Caption: Mechanism of action for a TOP1 inhibitor ADC.
Caption: The bystander effect of TOP1 inhibitor ADCs.
Caption: Experimental workflow for an in vitro plasma stability assay.
Caption: Simplified DNA Damage Response (DDR) pathway.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Life of Topoisomerase I Inhibitors as Antibody Drug Conjugate Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. Site-specific ligase-dependent conjugation with ring-opening linker improves safety and stability of HER2-targeting ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 14. Challenges and best practices for developing Antibody-Drug Conjugates (ADCs) :: Parexel [parexel.com]
- 15. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 21. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 22. creative-biolabs.com [creative-biolabs.com]
- 23. news-medical.net [news-medical.net]
Technical Support Center: Enhancing Val-Ala Linker Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Valine-Alanine (Val-Ala) linkers in circulation.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of Val-Ala linkers in antibody-drug conjugates (ADCs).
| Problem | Potential Cause | Recommended Solution |
| Premature payload release in mouse plasma. | The Val-Ala linker is susceptible to cleavage by mouse carboxylesterase 1C (Ces1C).[1][2] | 1. Utilize Ces1C knockout mice for in vivo studies to obtain more clinically relevant data.[3] 2. Modify the linker: Incorporate a hydrophilic moiety N-terminal to the Val-Ala dipeptide, such as a glutamic acid residue (Glu-Val-Ala), to sterically hinder Ces1C access.[1][4] 3. Explore alternative linker technologies like tandem-cleavage linkers that require two sequential enzymatic steps for payload release, enhancing plasma stability.[5][6] |
| ADC aggregation with high Drug-to-Antibody Ratio (DAR). | The hydrophobicity of the payload and linker can lead to aggregation, especially at higher DAR values.[1][7] | 1. Val-Ala is generally less hydrophobic than Val-Cit , allowing for higher DAR with less aggregation.[7][8][9] 2. Incorporate hydrophilic spacers such as polyethylene glycol (PEG) into the linker design to improve solubility.[1] 3. Optimize conjugation strategy to attach the linker-payload to more solvent-accessible sites on the antibody, which can influence stability and aggregation.[8] |
| Off-target toxicity, such as neutropenia. | Premature cleavage of the linker in circulation by enzymes like human neutrophil elastase can lead to systemic release of the cytotoxic payload.[1] | 1. Design linkers resistant to neutrophil elastase cleavage. For instance, incorporating a glutamic acid residue has been shown to confer resistance.[1] 2. Employ a tandem-cleavage strategy where the dipeptide is initially protected by a moiety like glucuronide, preventing premature enzymatic degradation.[5][6] |
| Discrepancy between in vitro and in vivo stability. | In vitro assays using purified enzymes or plasma from a single species may not fully recapitulate the complex enzymatic environment in vivo. | 1. Conduct stability studies in plasma from multiple species (e.g., mouse, rat, cynomolgus monkey, human) to assess cross-species differences.[1][4] 2. Perform in vivo pharmacokinetic (PK) studies to directly measure ADC stability and payload release in a physiological setting.[4] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of Val-Ala linker cleavage in circulation?
In preclinical mouse models, the primary enzyme responsible for the premature cleavage of Val-Ala linkers is carboxylesterase 1C (Ces1C).[1][2] In humans, neutrophil elastase has also been identified as a potential enzyme that can lead to off-target cleavage.[1] The intended cleavage mechanism is by lysosomal proteases, such as Cathepsin B, after the ADC has been internalized by the target tumor cell.[1][9]
2. How does the stability of Val-Ala compare to Val-Cit linkers?
Val-Ala linkers generally exhibit slightly better stability in mouse plasma compared to Val-Cit linkers.[8] For instance, one study with small molecule drug conjugates in mouse serum showed half-lives of 23 hours for Val-Ala and 11.2 hours for Val-Cit.[8] Furthermore, Val-Ala is less hydrophobic than Val-Cit, which can be advantageous in reducing ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[7][8][9]
3. What are "tandem-cleavage linkers" and how do they improve stability?
Tandem-cleavage linkers are an innovative strategy to enhance in vivo stability by requiring two sequential enzymatic cleavage events to release the payload.[5][6] Typically, the dipeptide linker is sterically hindered by a protective group, such as a glucuronide moiety. This protective group is stable in circulation but is cleaved by a lysosomal enzyme (e.g., β-glucuronidase) upon ADC internalization. Once the protective group is removed, the exposed Val-Ala linker can then be cleaved by another lysosomal enzyme (e.g., Cathepsin B) to release the cytotoxic drug inside the target cell.[5][6]
4. How can I assess the stability of my Val-Ala linked ADC?
A multi-faceted approach is recommended:
-
In vitro plasma stability assays: Incubate the ADC in plasma from relevant species (mouse, rat, human) and analyze for intact ADC and released payload over time using methods like ELISA, hydrophobic interaction chromatography (HIC), or mass spectrometry.[1][4]
-
In vivo pharmacokinetic (PK) studies: Administer the ADC to animal models and measure the concentration of total antibody, conjugated antibody, and free payload in plasma at various time points.[4]
-
Enzymatic cleavage assays: Use purified enzymes like Cathepsin B to confirm intended cleavage and enzymes like Ces1C to assess off-target susceptibility.[4][8]
Experimental Protocols
Protocol 1: In Vitro Mouse Plasma Stability Assay
Objective: To determine the stability of a Val-Ala linked ADC in mouse plasma.
Materials:
-
Val-Ala linked ADC
-
Freshly collected mouse plasma (with anticoagulant, e.g., heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method for quantification (e.g., ELISA, HIC-HPLC, LC-MS)
Procedure:
-
Dilute the Val-Ala ADC to a final concentration of 100 µg/mL in mouse plasma.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.
-
Immediately store the aliquots at -80°C to halt any further degradation.
-
Analyze the samples to quantify the percentage of intact ADC remaining. This can be done using an ELISA that detects both the antibody and the payload, or by chromatographic methods like HIC-HPLC to separate the ADC species.
-
Calculate the half-life (t½) of the ADC in mouse plasma.
Protocol 2: Cathepsin B-Mediated Cleavage Assay
Objective: To confirm the susceptibility of the Val-Ala linker to its intended cleavage enzyme, Cathepsin B.
Materials:
-
Val-Ala linked ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.0)
-
Incubator at 37°C
-
Analytical method for payload quantification (e.g., RP-HPLC with fluorescence or UV detection)
Procedure:
-
Prepare a solution of the Val-Ala ADC in the assay buffer.
-
Activate the Cathepsin B according to the manufacturer's instructions.
-
Initiate the reaction by adding the activated Cathepsin B to the ADC solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points, take aliquots of the reaction and quench the enzymatic activity (e.g., by adding a protease inhibitor or by rapid pH change).
-
Analyze the samples by RP-HPLC to measure the amount of released payload.
-
Plot the concentration of the released payload over time to determine the rate of cleavage.
Visualizations
Caption: Workflow for assessing Val-Ala linker stability.
Caption: Desired vs. undesired cleavage of Val-Ala linkers.
Caption: Approaches to improve Val-Ala linker stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. iris-biotech.de [iris-biotech.de]
Technical Support Center: Optimizing 7-MAD-MDCPT Based ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the therapeutic index of 7-methyl-10-amino-dihydromaleimidocaptothecin (7-MAD-MDCPT) based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is 7-MAD-MDCPT and what is its mechanism of action?
7-MAD-MDCPT is a potent cytotoxic agent and a derivative of camptothecin.[1][2][3][4] As a camptothecin analog, its primary mechanism of action is the inhibition of DNA topoisomerase I.[5][6][7] Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[8][9][10] 7-MAD-MDCPT stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of the DNA strand.[9] This leads to an accumulation of DNA single-strand breaks, which are converted into double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis and cell death.[8][10]
Q2: What are the main challenges in achieving a favorable therapeutic index with 7-MAD-MDCPT based ADCs?
Like many potent cytotoxic payloads, the primary challenge with 7-MAD-MDCPT based ADCs is balancing efficacy with toxicity.[11][12] A narrow therapeutic window can result from:
-
Off-target toxicity: Premature release of 7-MAD-MDCPT in circulation can lead to systemic toxicity, affecting healthy tissues.[13]
-
Suboptimal Drug-to-Antibody Ratio (DAR): A low DAR may result in insufficient potency, while a high DAR can lead to ADC aggregation, poor pharmacokinetics, and increased toxicity.[][15][16]
-
Linker instability: The linker connecting the antibody to 7-MAD-MDCPT must be stable in the bloodstream but efficiently cleaved within the target tumor cell.[13][]
-
Heterogeneity of the ADC: Inconsistent conjugation can lead to a mixture of ADC species with varying DARs and pharmacokinetic properties.[16]
Q3: How does the choice of linker impact the therapeutic index of a 7-MAD-MDCPT ADC?
The linker is a critical component that significantly influences the stability, efficacy, and toxicity of an ADC.[13][] For 7-MAD-MDCPT, as with other camptothecin payloads, both cleavable and non-cleavable linkers can be considered, each with its own advantages and disadvantages.
-
Cleavable Linkers: These are designed to release the payload under specific conditions prevalent in the tumor microenvironment or within the tumor cell (e.g., low pH, high glutathione concentrations, or presence of specific enzymes like cathepsins).[18] This can enhance the bystander effect, where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[19][20] However, premature cleavage in circulation can lead to off-target toxicity.
-
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload.[18] This generally leads to improved stability in circulation and reduced off-target toxicity. However, the bystander effect may be limited as the released payload is typically less membrane-permeable.
The choice of linker should be carefully considered based on the target antigen, tumor type, and the desired mechanism of action.
Troubleshooting Guides
Problem 1: Low in vitro cytotoxicity of the 7-MAD-MDCPT ADC.
| Possible Cause | Troubleshooting Steps |
| Inefficient ADC Internalization | - Confirm target antigen expression on the cell line using flow cytometry or western blot.- Evaluate the internalization rate of the ADC using a fluorescently labeled antibody or an internalization assay. |
| Ineffective Payload Release | - If using a cleavable linker, ensure the target cells express the necessary enzymes (e.g., cathepsins) for cleavage.- For pH-sensitive linkers, confirm lysosomal acidification is occurring. |
| Low Drug-to-Antibody Ratio (DAR) | - Characterize the DAR of your ADC preparation using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.- Optimize the conjugation reaction to achieve a higher DAR if necessary. |
| Cell Line Resistance | - Assess the expression of drug efflux pumps (e.g., P-glycoprotein) in the target cell line.- Consider using a cell line with known sensitivity to camptothecins as a positive control. |
Problem 2: High in vivo toxicity and narrow therapeutic window.
| Possible Cause | Troubleshooting Steps |
| Linker Instability in Circulation | - Evaluate the stability of the ADC in plasma in vitro.- Consider switching to a more stable linker chemistry. |
| High Drug-to-Antibody Ratio (DAR) | - A high DAR can lead to rapid clearance and increased off-target toxicity.[15]- Optimize the conjugation to produce an ADC with a lower, more homogeneous DAR. |
| "On-target, off-tumor" Toxicity | - Assess the expression of the target antigen on healthy tissues.- If target expression on healthy tissue is significant, consider affinity maturation of the antibody to favor binding in the tumor microenvironment. |
| Suboptimal Dosing Regimen | - Explore alternative dosing schedules, such as fractionation of the dose, which may improve tolerability. |
Problem 3: ADC Aggregation.
| Possible Cause | Troubleshooting Steps |
| High DAR and Hydrophobicity | - 7-MAD-MDCPT is a hydrophobic molecule. High DARs can increase the overall hydrophobicity of the ADC, leading to aggregation.- Optimize the conjugation to achieve a lower DAR.- Characterize ADC aggregation using Size Exclusion Chromatography (SEC). |
| Inappropriate Buffer Conditions | - Screen different buffer formulations (pH, excipients) to improve ADC solubility and stability. |
| Conjugation Chemistry | - Certain conjugation methods can lead to increased aggregation. Evaluate alternative conjugation strategies. |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)
This protocol outlines a general method for determining the average DAR of a 7-MAD-MDCPT ADC using UV/Vis spectroscopy.
Materials:
-
7-MAD-MDCPT ADC sample
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Methodology:
-
Blank Measurement: Use PBS as a blank to zero the spectrophotometer at 280 nm and the absorbance maximum of 7-MAD-MDCPT (determine this experimentally for the specific linker-payload combination).
-
ADC Absorbance Measurement: Measure the absorbance of the ADC solution at 280 nm (A280) and at the absorbance maximum of the payload (Amax).
-
Calculations:
-
Calculate the concentration of the antibody using the Beer-Lambert law at 280 nm, correcting for the payload's absorbance at this wavelength.
-
Calculate the concentration of the payload using its molar extinction coefficient at its Amax.
-
The DAR is the molar ratio of the payload to the antibody.
-
Note: This method provides an average DAR. For information on DAR distribution, chromatographic methods like HIC-HPLC or mass spectrometry are recommended.[21]
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes a cell viability assay to determine the IC50 of a 7-MAD-MDCPT ADC.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
7-MAD-MDCPT ADC
-
Unconjugated antibody (as a control)
-
Free 7-MAD-MDCPT payload (as a control)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Methodology:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the 7-MAD-MDCPT ADC, unconjugated antibody, and free payload in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the different concentrations of the test articles. Incubate the plates for 72-120 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Plot the cell viability against the logarithm of the concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a 7-MAD-MDCPT ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Tumor cells (antigen-positive)
-
7-MAD-MDCPT ADC
-
Vehicle control
-
Unconjugated antibody control
-
Calipers for tumor measurement
-
Animal balance
Methodology:
-
Tumor Implantation: Subcutaneously implant the tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, 7-MAD-MDCPT ADC at different dose levels). Administer the treatments intravenously.
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study can be terminated when the tumors in the control group reach a maximum allowed size, or after a predetermined period. Efficacy is typically assessed by tumor growth inhibition (TGI).
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Data Presentation
Table 1: Example In Vitro Cytotoxicity Data for a Hypothetical 7-MAD-MDCPT ADC
| Compound | Antigen-Positive Cell Line (IC50, nM) | Antigen-Negative Cell Line (IC50, nM) |
| 7-MAD-MDCPT ADC | 1.5 | >1000 |
| Unconjugated Antibody | >1000 | >1000 |
| Free 7-MAD-MDCPT | 0.5 | 0.6 |
Table 2: Example In Vivo Efficacy Data for a Hypothetical 7-MAD-MDCPT ADC
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2 |
| Unconjugated Antibody | 5 | 10 | +1.5 |
| 7-MAD-MDCPT ADC | 1 | 65 | -3 |
| 7-MAD-MDCPT ADC | 3 | 95 | -8 |
| 7-MAD-MDCPT ADC | 5 | 105 (regression) | -15 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 7-MAD-MDCPT|CAS 765871-81-6|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanisms of topoisomerase I inhibition by anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase I inhibitors and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Camptothein-Based Anti-Cancer Therapies and Strategies to Improve Their Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemexpress.com [chemexpress.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 18. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Refinement of Bioanalytical Methods for Detecting BCP Metabolites
Welcome to the technical support center for the bioanalytical detection of BCP metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of BCP metabolites using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Issue 1: Low Analyte Recovery
Q1: My recovery for BCP metabolites is consistently low after solid-phase extraction (SPE). What are the potential causes and how can I improve it?
A1: Low recovery in SPE is a common issue that can stem from several factors throughout the extraction process. Here’s a step-by-step guide to troubleshoot this problem:
-
Sorbent and Analyte Mismatch: Ensure the chosen SPE sorbent has the appropriate retention mechanism for your BCP metabolites. For instance, polar metabolites may not be retained well on a nonpolar C18 sorbent.
-
Improper Sample pH: The pH of your sample can significantly impact the charge state of BCP metabolites, affecting their retention on the sorbent.
-
Solution: Adjust the sample pH to ensure the analytes are in a neutral state for reversed-phase SPE or a charged state for ion-exchange SPE.
-
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analytes from the sorbent completely.
-
Solution: Increase the strength of your elution solvent. For reversed-phase SPE, this typically means increasing the percentage of organic solvent. For ion-exchange SPE, adjusting the pH or ionic strength of the elution buffer can improve recovery.[2]
-
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to analyte breakthrough during sample loading.
-
Solution: Reduce the sample volume or use an SPE cartridge with a larger sorbent mass.
-
-
Flow Rate Issues: A high flow rate during sample loading may not allow for sufficient interaction between the analytes and the sorbent.
-
Solution: Decrease the flow rate during the sample loading step to ensure adequate retention.
-
Troubleshooting Summary for Low SPE Recovery
| Potential Cause | Recommended Action |
| Sorbent-analyte polarity mismatch | Select a more appropriate sorbent (e.g., mixed-mode for polar metabolites).[2] |
| Suboptimal sample pH | Adjust sample pH to control the ionization of analytes. |
| Weak elution solvent | Increase the organic solvent percentage or modify the pH of the elution buffer.[2] |
| Sample overload | Decrease sample volume or use a larger SPE cartridge. |
| High sample loading flow rate | Reduce the flow rate to allow for proper analyte binding. |
Issue 2: Significant Matrix Effects
Q2: I'm observing significant ion suppression for my BCP metabolites in LC-MS/MS analysis. How can I identify and mitigate this?
A2: Matrix effects, particularly ion suppression, are a major challenge in LC-MS/MS bioanalysis, leading to reduced sensitivity and inaccurate quantification.[4][5] Here’s how to address this:
-
Identification of Matrix Effects:
-
Post-Column Infusion: This technique helps identify regions in the chromatogram where ion suppression occurs.[4][6] A constant flow of the analyte is introduced into the mass spectrometer after the analytical column. A dip in the baseline signal upon injection of a blank matrix extract indicates the presence of co-eluting interfering compounds.
-
Matrix Factor Calculation: This quantitative approach involves comparing the analyte response in a post-extraction spiked blank matrix to the response in a neat solution. A matrix factor of less than 1 indicates ion suppression.[6]
-
-
Mitigation Strategies:
-
Improved Sample Preparation: More effective sample cleanup can remove interfering matrix components.[5] Techniques like solid-phase extraction (SPE) are generally better at removing phospholipids and other sources of ion suppression compared to simple protein precipitation.
-
Chromatographic Separation: Optimize your LC method to separate the BCP metabolites from the co-eluting matrix components.[5][7] This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a column with higher resolving power.[7]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction during data analysis.[5]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, this may compromise the limit of detection.[8]
-
Strategies to Minimize Ion Suppression
| Strategy | Description |
| Enhanced Sample Cleanup | Employ more rigorous extraction methods like SPE to remove interfering substances.[5] |
| Chromatographic Optimization | Modify the LC method to achieve baseline separation of analytes from matrix components.[5][7] |
| Stable Isotope-Labeled IS | Use a SIL-IS to compensate for signal suppression.[5] |
| Sample Dilution | Dilute the sample to lower the concentration of matrix interferences.[8] |
Frequently Asked Questions (FAQs)
Q3: What is the best sample preparation technique for polar BCP metabolites?
A3: The extraction of polar metabolites from biological matrices can be challenging with traditional reversed-phase SPE.[3] For polar BCP metabolites, consider the following techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) SPE: This technique is specifically designed for the retention of polar compounds.
-
Mixed-Mode SPE: These sorbents combine two retention mechanisms (e.g., reversed-phase and ion-exchange), providing enhanced selectivity for polar and charged analytes.
-
Liquid-Liquid Extraction (LLE): While a more traditional technique, LLE can be optimized to selectively extract polar metabolites by carefully choosing the extraction solvent and adjusting the pH of the aqueous phase.
Q4: How can I improve the reproducibility of my bioanalytical method?
A4: Lack of reproducibility can arise from various sources. To improve consistency:
-
Standardize Sample Handling: Ensure all samples are treated identically, from collection and storage to extraction.
-
Automate Processes: Where possible, use automated liquid handlers and SPE systems to minimize human error.
-
Use an Internal Standard: An appropriate internal standard can correct for variations in sample preparation and instrument response.
-
Method Robustness Testing: During method development, evaluate the impact of small, deliberate changes in method parameters (e.g., pH, mobile phase composition) to identify and control critical variables.
Q5: What are the key parameters to consider during LC-MS/MS method development for BCP metabolites?
A5: Key parameters include:
-
Selection of Precursor and Product Ions: Choose specific and intense multiple reaction monitoring (MRM) transitions for both the analyte and internal standard to ensure selectivity and sensitivity.
-
Optimization of MS Parameters: This includes tuning parameters like collision energy, declustering potential, and ion source settings to maximize signal intensity.
-
Chromatographic Conditions: Select an appropriate column and mobile phase to achieve good peak shape, resolution, and retention time for all metabolites of interest.[4]
-
Sample Preparation: Develop a robust extraction method that provides high and consistent recovery with minimal matrix effects.[4]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of BCP Metabolites from Human Plasma
This protocol outlines a general procedure for the extraction of BCP metabolites using a mixed-mode SPE cartridge.
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add 50 µL of an internal standard working solution (e.g., a stable isotope-labeled BCP metabolite).
-
Vortex for 10 seconds.
-
Add 1 mL of 4% phosphoric acid in water and vortex for another 10 seconds. This step helps to disrupt protein binding.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the BCP metabolites with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of BCP Metabolites
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of BCP metabolites.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each BCP metabolite and the internal standard.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. welch-us.com [welch-us.com]
- 3. researchgate.net [researchgate.net]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
Validation & Comparative
Bicyclo[1.1.1]pentane vs. Phenyl Linkers in Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and pharmacokinetic profile. The choice of linker can dictate the therapeutic window of an ADC. Traditionally, phenyl groups have been a common component in linker design. However, the emergence of bicyclo[1.1.1]pentane (BCP) as a bioisostere for the para-substituted phenyl ring presents a promising alternative for enhancing ADC performance. This guide provides an objective comparison of BCP and phenyl linkers in the context of ADC development, supported by available experimental data and detailed methodologies for evaluation.
Executive Summary
Bicyclo[1.1.1]pentane (BCP) offers significant potential advantages over traditional phenyl linkers in ADC design. As a saturated, rigid, three-dimensional scaffold, BCP can improve the physicochemical properties of the linker and the overall ADC. While direct head-to-head comparative studies of BCP and phenyl linkers in ADCs are not extensively available in peer-reviewed literature, the principles of bioisosterism and data from related fields, such as small molecule drug discovery, suggest that BCP linkers may lead to ADCs with improved solubility, enhanced metabolic stability, and maintained or improved potency. This guide will explore the rationale for these potential benefits and provide the experimental frameworks necessary to conduct a direct comparison.
Data Presentation: A Comparative Analysis
While direct comparative data for ADCs is limited, a study on γ-secretase modulators provides a compelling case for the benefits of replacing a phenyl linker with a BCP linker. This data is presented here to illustrate the potential improvements that could be extrapolated to ADC design.[1]
Table 1: Comparison of Physicochemical Properties of a γ-Secretase Modulator with Different Linkers [1]
| Linker Type | Potency (IC50 Aβ42 in nM) | Lipophilicity (Log D) | Aqueous Solubility (µg/mL) |
| Phenyl | 5 (Poor) | > 4 | < 0.1 |
| Bicyclo[1.1.1]pentane (BCP) | 6 (Improved) | 3.6 | 104 |
Table 2: Anticipated Performance Comparison of BCP vs. Phenyl Linkers in ADCs
| Performance Metric | Phenyl Linker | Bicyclo[1.1.1]pentane (BCP) Linker | Rationale for Anticipated BCP Advantage |
| Solubility | Generally lower due to aromaticity | Potentially higher | BCP is less lipophilic and its 3D structure can disrupt planarity, reducing aggregation.[2][3] |
| Metabolic Stability | Susceptible to enzymatic oxidation | Potentially higher | The saturated carbons of the BCP ring are more stable in the CYP450 environment.[4] |
| Plasma Stability | Variable, can be engineered | Potentially high | The rigid BCP scaffold may sterically shield labile bonds within the linker, reducing premature payload release. |
| In Vitro Potency (IC50) | Established benchmark | Expected to be maintained or improved | BCP acts as a rigid spacer, maintaining the optimal distance between the antibody and the payload without engaging in unwanted π-stacking interactions.[2] |
| In Vivo Efficacy | Established benchmark | Potentially improved | A combination of improved solubility, metabolic stability, and plasma stability could lead to better tumor accumulation and overall efficacy. |
| Pharmacokinetics | Well-characterized | Potentially improved half-life and exposure | Improved metabolic stability and reduced non-specific binding can lead to a more favorable pharmacokinetic profile.[4] |
Experimental Protocols
To definitively compare the performance of BCP and phenyl linkers in ADCs, a series of standardized experiments are required. The following are detailed methodologies for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to kill 50% of a cancer cell population (IC50) and is a primary measure of ADC potency.
Protocol:
-
Cell Plating: Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADCs with BCP and phenyl linkers in the cell culture medium. Add the diluted ADCs to the appropriate wells. Include untreated cells as a control and a payload-only control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C with 5% CO2. The incubation time depends on the payload's mechanism of action.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.
Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of premature payload release in plasma.
Protocol:
-
ADC Incubation: Incubate the BCP- and phenyl-linker ADCs in human and mouse plasma at a concentration of 100 µg/mL at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Sample Preparation: At each time point, stop the reaction by adding an excess of cold acetonitrile to precipitate the plasma proteins. Centrifuge the samples to pellet the precipitated proteins.
-
Analysis by LC-MS/MS:
-
Intact ADC Analysis: Analyze the supernatant for the amount of intact ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the rate of degradation.
-
Free Payload Analysis: Quantify the amount of released payload in the supernatant using a specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis: Plot the percentage of intact ADC and the concentration of free payload over time to determine the stability and deconjugation rate of each ADC.
In Vivo Efficacy Study in Xenograft Models
This study assesses the anti-tumor activity of the ADCs in a living organism.
Protocol:
-
Xenograft Model Establishment: Implant human cancer cells that express the target antigen subcutaneously into immunodeficient mice (e.g., BALB/c nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, ADC with phenyl linker, ADC with BCP linker).
-
ADC Administration: Administer the ADCs intravenously at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight two to three times per week. Monitor the general health of the animals.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows in the comparison of BCP and phenyl linkers in ADCs.
Caption: Mechanism of action of an antibody-drug conjugate (ADC).
Caption: Experimental workflow for comparing ADCs with different linkers.
Caption: Logical relationship for comparing BCP and phenyl linkers in ADCs.
Conclusion
The replacement of a traditional phenyl linker with a bicyclo[1.1.1]pentane (BCP) linker represents a promising strategy for the development of next-generation antibody-drug conjugates. The inherent physicochemical properties of the BCP moiety—namely its three-dimensional structure, increased sp³ character, and lower lipophilicity—are anticipated to translate into ADCs with improved solubility, enhanced metabolic and plasma stability, and a more favorable pharmacokinetic profile. While direct comparative data in the ADC field is still emerging, the strong rationale provided by bioisosterism and supporting data from other areas of medicinal chemistry warrant the thorough investigation of BCP linkers in ADC development. The experimental protocols outlined in this guide provide a robust framework for conducting such a head-to-head comparison, which will be critical in validating the potential of BCP linkers to widen the therapeutic window and improve the clinical outcomes of ADC therapies.
References
- 1. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
A Comparative Guide to Topoisomerase I Inhibitors: Benchmarking the Novel ADC Payload, Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted drug delivery systems. Antibody-drug conjugates (ADCs) represent a promising strategy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. A novel player in this field is the drug-linker conjugate Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT , which serves as the payload for the ADC ABBV-969.[1][2] This conjugate contains a potent topoisomerase I inhibitor, a derivative of camptothecin, designed for targeted delivery to cancer cells.
This guide provides a comparative overview of the efficacy of this novel payload's class of inhibitors against other well-established topoisomerase I inhibitors, namely Topotecan and Irinotecan (and its active metabolite, SN-38 ). While direct, publicly available comparative data for the standalone this compound payload is limited due to its developmental stage and integration within an ADC framework, this guide offers a benchmark for its potential efficacy by examining the performance of its predecessors and contemporaries. The data presented is based on established experimental findings for these widely used topoisomerase inhibitors.
Mechanism of Action: Targeting the DNA Replication Machinery
Topoisomerase I is a crucial enzyme that alleviates torsional strain in DNA during replication and transcription by inducing transient single-strand breaks.[3] Camptothecin and its derivatives exert their cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[4] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks when the replication fork collides with this stabilized complex, ultimately triggering apoptosis.[4]
Below is a diagram illustrating the general mechanism of action for camptothecin-based topoisomerase I inhibitors.
Caption: General mechanism of camptothecin-based topoisomerase I inhibitors.
Quantitative Comparison of Efficacy
The cytotoxic potential of topoisomerase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values for established topoisomerase I inhibitors against various cancer cell lines, providing a benchmark for evaluating novel agents.
Table 1: Cytotoxicity (IC50) of Topoisomerase I Inhibitors in Human Colon Carcinoma HT-29 Cells [4]
| Compound | IC50 (nM) |
| SN-38 (active metabolite of Irinotecan) | 8.8 |
| Camptothecin | 10 |
| 9-AC (9-aminocamptothecin) | 19 |
| Topotecan (TPT) | 33 |
| CPT-11 (Irinotecan) | >100 |
Table 2: DNA Damage Induction (C1000) in Human Colon Carcinoma HT-29 Cells [4]
The C1000 value represents the drug concentration required to produce 1000-rad equivalents of DNA single-strand breaks, as measured by alkaline elution.
| Compound | C1000 (µM) in Whole Cells | C1000 (µM) in Isolated Nuclei |
| SN-38 | 0.037 | 0.0025 |
| Camptothecin | 0.051 | 0.012 |
| 9-AC | 0.085 | 0.021 |
| Topotecan (TPT) | 0.28 | 0.44 |
| CPT-11 (Irinotecan) | >1 | >0.1 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of drug efficacy. Below are methodologies for key experiments used to evaluate topoisomerase inhibitors.
Cytotoxicity Assessment: Colony Forming Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the desired cancer cell line (e.g., HT-29). For adherent cells, use trypsinization. Determine the viable cell count using a hemocytometer and trypan blue exclusion.[5]
-
Cell Seeding: Seed a low and precise number of cells (e.g., 200-1000 cells/well) into 6-well plates containing the appropriate culture medium. Allow cells to attach for 18-24 hours.
-
Drug Treatment: Expose the cells to a range of concentrations of the topoisomerase inhibitor for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
-
Colony Formation: After drug exposure, wash the cells with PBS and add fresh, drug-free medium. Incubate the plates for 7-14 days to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.[6]
-
Staining and Counting: Fix the colonies with a solution such as methanol/acetic acid and stain with crystal violet.[6] Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group relative to the untreated control. The IC50 value can be determined by plotting the surviving fraction against the drug concentration.
References
- 1. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 6. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Val-Ala vs. Val-Cit Linkers: A Comparative Guide for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
The choice of linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), directly impacting its stability, efficacy, and safety profile. Among the most prevalent classes of cleavable linkers are those based on dipeptides, designed for selective cleavage by lysosomal proteases like cathepsin B, which are often upregulated in the tumor microenvironment. This guide provides a detailed comparison of two commonly employed dipeptide linkers: Valine-Alanine (Val-Ala) and Valine-Citrulline (Val-Cit).
Executive Summary
Both Val-Ala and Val-Cit are effective cathepsin B-cleavable linkers that have demonstrated significant utility in ADC development. The primary distinction lies in their physicochemical properties and cleavage kinetics. Val-Cit is a well-established linker used in several approved ADCs, known for its efficient cleavage by cathepsin B. However, its relatively hydrophobic nature can lead to challenges with drug-to-antibody ratio (DAR) and aggregation, particularly with hydrophobic payloads.[1]
Conversely, the Val-Ala linker exhibits lower hydrophobicity, which can facilitate the production of ADCs with higher DARs and reduced aggregation potential.[1][2] This attribute is particularly advantageous when working with highly lipophilic payloads. The trade-off for this improved property is a slower cleavage rate by cathepsin B compared to Val-Cit.[3] Despite this, in vitro and in vivo studies often demonstrate comparable overall potency and efficacy between ADCs constructed with either linker.
Data Presentation: A Comparative Analysis
The following tables summarize the key characteristics and performance metrics of Val-Ala and Val-Cit linkers based on available experimental data. It is important to note that the data presented is a compilation from various studies and direct head-to-head comparisons under identical conditions are limited. Therefore, these values should be considered in the context of the specific ADC constructs and experimental setups.
Table 1: Physicochemical and Biochemical Properties
| Property | Val-Ala Linker | Val-Cit Linker | Key Considerations |
| Hydrophobicity | Lower | Higher | Lower hydrophobicity of Val-Ala allows for higher DAR with less aggregation.[1][2] |
| Cathepsin B Cleavage Rate | Slower (approx. half the rate of Val-Cit)[3] | Faster | The faster cleavage of Val-Cit may lead to quicker payload release in the lysosome. |
| Plasma Stability (Human) | High | High | Both linkers generally exhibit good stability in human plasma.[3] |
| Plasma Stability (Mouse) | Moderately stable (t½ ≈ 23 h for a small molecule conjugate)[4] | Less stable (t½ ≈ 11.2 h for a small molecule conjugate)[4] | Both linkers show some instability in mouse plasma, a factor to consider in preclinical models. |
Table 2: Performance in ADC Constructs
| Parameter | Val-Ala-ADC | Val-Cit-ADC | Key Considerations |
| Maximum Achievable DAR | Up to 7.4 with limited aggregation (<10%)[1][2] | Difficult to achieve DAR > 4 due to aggregation[4] | Val-Ala is advantageous for ADCs requiring a high payload density. |
| In Vitro Cytotoxicity (IC50) | Comparable to Val-Cit ADCs in many studies | Generally potent, with IC50 values in the pM to nM range | IC50 is highly dependent on the antibody, payload, and target cell line. |
| In Vivo Efficacy | Often shows comparable anti-tumor activity to Val-Cit ADCs | Well-established in vivo efficacy in numerous preclinical and clinical studies | The overall therapeutic window is influenced by both efficacy and toxicity. |
| Bystander Killing Effect | Capable of inducing bystander killing | Capable of inducing bystander killing[5] | The efficiency of the bystander effect is largely determined by the membrane permeability of the released payload. |
Mandatory Visualization
Signaling Pathway for ADC-Induced Cell Death
Caption: ADC binds to a tumor antigen, is internalized, and trafficked to the lysosome for payload release and induction of apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assay (MTT Assay)
Caption: A stepwise workflow for determining the in vitro cytotoxicity of ADCs using an MTT assay.
Logical Relationship of Linker Properties and ADC Performance
Caption: The interplay between key linker properties and their impact on the overall performance of an ADC.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Val-Ala and Val-Cit ADCs on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Val-Ala-ADC and Val-Cit-ADC
-
Untreated antibody control
-
Free payload control
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the Val-Ala-ADC, Val-Cit-ADC, untreated antibody, and free payload in complete culture medium.
-
Remove the culture medium from the wells and add 100 µL of the diluted test articles. Include wells with medium only as a blank control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
Plasma Stability Assay
Objective: To assess the stability of Val-Ala and Val-Cit ADCs in plasma by measuring the amount of intact ADC over time.
Materials:
-
Val-Ala-ADC and Val-Cit-ADC
-
Human and mouse plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Hydrophobic Interaction Chromatography (HIC)-HPLC system or LC-MS system
-
Quenching solution (e.g., acetonitrile with an internal standard)
Procedure:
-
Spike the Val-Ala-ADC and Val-Cit-ADC into pre-warmed human and mouse plasma to a final concentration of 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours), aliquot a portion of the plasma sample.
-
To stop the reaction, add a quenching solution to the aliquot and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by HIC-HPLC or LC-MS to determine the percentage of intact ADC remaining.
-
Plot the percentage of intact ADC against time to determine the stability profile and calculate the half-life (t½) of the ADC in plasma.
Bystander Killing Effect Assay
Objective: To evaluate the ability of the payload released from Val-Ala and Val-Cit ADCs to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive target cell line (e.g., HER2-positive SK-BR-3)
-
Antigen-negative cell line, stably expressing a fluorescent protein (e.g., GFP-expressing MDA-MB-468)
-
Complete cell culture medium
-
Val-Ala-ADC and Val-Cit-ADC
-
96-well black-walled, clear-bottom plates
-
Flow cytometer or high-content imaging system
Procedure:
-
Co-culture the antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5, 1:10).
-
Allow the cells to adhere overnight.
-
Add serial dilutions of the Val-Ala-ADC and Val-Cit-ADC to the co-culture.
-
Incubate the plate for 72-96 hours at 37°C.
-
Wash the cells with PBS and detach them using a gentle cell dissociation reagent.
-
Analyze the cell suspension by flow cytometry.
-
Gate on the GFP-positive population (antigen-negative cells) and a viability dye (e.g., Propidium Iodide or DAPI) to determine the percentage of dead antigen-negative cells.
-
Compare the viability of the antigen-negative cells in the presence and absence of the ADCs to quantify the bystander killing effect.
Conclusion
The selection between Val-Ala and Val-Cit linkers for ADC development is a nuanced decision that depends on the specific characteristics of the antibody, the payload, and the desired therapeutic profile. Val-Cit remains a robust and well-validated choice, particularly for payloads with moderate hydrophobicity. However, for highly lipophilic payloads where achieving a high DAR without inducing aggregation is a priority, the Val-Ala linker presents a compelling alternative. While its cleavage by cathepsin B is slower, its favorable physicochemical properties can lead to ADCs with improved manufacturability and potentially a wider therapeutic window. Ultimately, empirical testing of both linkers with the specific ADC components is crucial for selecting the optimal design for a given therapeutic application.
References
- 1. mdpi.com [mdpi.com]
- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. iris-biotech.de [iris-biotech.de]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target Specificity of a c-Met Directed ADC with a Novel Topoisomerase I Inhibitor Payload
A Comparative Guide for Researchers
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), rigorous validation of target specificity is paramount to ensure both efficacy and safety. This guide provides a comparative framework for validating the target specificity of an ADC utilizing the novel linker-payload, Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT, which delivers a potent topoisomerase I inhibitor. For the purpose of this guide, we will consider a hypothetical c-Met targeting antibody conjugated to this linker-payload, and compare its performance with other c-Met targeting ADCs employing different cytotoxic agents.
This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual workflows to aid in the preclinical assessment of ADC candidates.
Mechanism of Action: A Visual Overview
The fundamental principle of an ADC is the targeted delivery of a cytotoxic payload to cancer cells expressing a specific antigen, in this case, c-Met. The following diagram illustrates the general mechanism of action.
Caption: General mechanism of action of a c-Met targeting ADC.
Comparative Analysis of In Vitro Cytotoxicity
The primary measure of an ADC's potency and specificity is its ability to selectively kill cancer cells expressing the target antigen. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) in various cell lines.
Table 1: Comparative In Vitro Cytotoxicity of c-Met Targeting ADCs
| ADC Construct | Payload Type | Target Cell Line (c-Met High) | IC50 (ng/mL) | Non-Target Cell Line (c-Met Low/Negative) | IC50 (ng/mL) |
| Anti-c-Met-MDCPT | Topoisomerase I Inhibitor | Hs 746T (Gastric) | ~5-20 | MDA-MB-468 (Breast) | >1000 |
| Telisotuzumab Vedotin (ABBV-399) | Microtubule Inhibitor (MMAE) | Hs 746T (Gastric) | ~10-50[1] | MDA-MB-468 (Breast) | >1000 |
| TR1801-ADC | PBD (DNA-damaging agent) | Various c-Met expressing lines | Picomolar range[2] | c-Met negative lines | Significantly higher |
Note: The IC50 values for the hypothetical Anti-c-Met-MDCPT are estimated based on the known potency of topoisomerase I inhibitors and are for illustrative purposes. Actual values would need to be determined experimentally.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of an ADC.
Materials:
-
Target (c-Met high) and non-target (c-Met low/negative) cancer cell lines
-
Complete cell culture medium
-
ADC constructs (e.g., Anti-c-Met-MDCPT, Telisotuzumab Vedotin)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs. Remove the medium from the wells and add 100 µL of the diluted ADCs. Include a vehicle control (medium without ADC).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Evaluating the Bystander Effect
The "bystander effect" refers to the ability of a payload, once released from the target cell, to diffuse and kill neighboring antigen-negative cells. This is a crucial property for treating heterogeneous tumors. Topoisomerase I inhibitors, like the payload in our ADC of interest, are known to have a bystander effect, whereas some other payloads, like certain microtubule inhibitors linked via non-cleavable linkers, do not.
Table 2: Comparison of Bystander Effect Potential
| ADC Construct | Payload Type | Linker Type | Expected Bystander Effect |
| Anti-c-Met-MDCPT | Topoisomerase I Inhibitor | Cleavable | Yes |
| Telisotuzumab Vedotin (ABBV-399) | Microtubule Inhibitor (MMAE) | Cleavable (vc linker) | Yes[3] |
| Trastuzumab emtansine (T-DM1) | Microtubule Inhibitor (DM1) | Non-cleavable | No[4] |
Experimental Protocol: Bystander Killing Assay (Co-culture Method)
This protocol describes a co-culture assay to assess the bystander effect of an ADC.
Materials:
-
Target (c-Met high) cancer cell line
-
Non-target (c-Met negative) cancer cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC constructs
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed a co-culture of target and GFP-labeled non-target cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3). Incubate overnight.
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is highly cytotoxic to the target cells but has minimal effect on the non-target cells in monoculture.
-
Incubation: Incubate the plate for 72-96 hours.
-
Imaging/Reading: Visualize and quantify the GFP-positive cells using a fluorescence microscope or a plate reader.
-
Data Analysis: Compare the viability of the GFP-positive non-target cells in the co-culture treated with the ADC to the viability of these cells in a monoculture treated with the same ADC concentration. A significant decrease in the viability of non-target cells in the co-culture indicates a bystander effect.
Caption: Workflow for the bystander killing co-culture assay.
In Vivo Efficacy: Tumor Growth Inhibition
The ultimate validation of an ADC's target specificity and therapeutic potential comes from in vivo studies using animal models. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.
Table 3: Comparative In Vivo Efficacy of c-Met Targeting ADCs in Xenograft Models
| ADC Construct | Xenograft Model | Dosing Regimen | Outcome |
| Anti-c-Met-MDCPT | Hs 746T (Gastric) | (Hypothetical) 1-3 mg/kg, once weekly | Expected significant tumor growth inhibition or regression |
| Telisotuzumab Vedotin (ABBV-399) | Hs 746T (Gastric) | 1-3 mg/kg, every 4 days | Complete and durable tumor regression[1] |
| TR1801-ADC | Various PDX models | Single dose | Significant antitumor activity, including complete tumor regression in many models[2] |
Experimental Protocol: In Vivo Tumor Growth Inhibition Study
This protocol provides a general outline for an in vivo efficacy study. Specifics will vary depending on the tumor model and institutional guidelines.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Target cancer cell line (e.g., Hs 746T)
-
Matrigel (or similar)
-
ADC constructs
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant a suspension of cancer cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (vehicle control, ADC constructs at various doses). Administer the treatments intravenously according to the planned schedule.
-
Tumor Measurement: Measure tumor volume with calipers two to three times per week.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Caption: General workflow for an in vivo tumor growth inhibition study.
Conclusion
Validating the target specificity of a novel ADC, such as one employing the this compound linker-payload, requires a multi-faceted approach. By systematically evaluating in vitro cytotoxicity, the bystander effect, and in vivo efficacy in comparison to other ADCs with different mechanisms of action, researchers can build a comprehensive profile of their candidate molecule. The protocols and comparative data presented in this guide offer a robust framework for these critical preclinical studies, ultimately informing the path towards clinical development.
References
Navigating Specificity: A Comparative Guide to Cross-Reactivity of ADCs with Novel BCP Linkers
For researchers, scientists, and drug development professionals, ensuring the target specificity of antibody-drug conjugates (ADCs) is paramount to achieving therapeutic efficacy while minimizing off-target toxicities. The choice of linker chemistry plays a pivotal role in this delicate balance. This guide provides a comprehensive comparison of ADCs featuring novel bicyclo[6.1.0]nonyne (BCP) linkers against those with traditional maleimide-based linkers, with a focus on cross-reactivity.
While direct comparative cross-reactivity data between BCP and maleimide-linked ADCs is emerging, this guide synthesizes current understanding of their chemical properties and established methodologies for evaluating off-target binding. BCP linkers, utilized in strain-promoted azide-alkyne cycloaddition (SPAAC), offer a bioorthogonal conjugation strategy that can lead to more homogeneous and stable ADCs. In contrast, maleimide linkers, which react with endogenous thiols, have been associated with potential for linker-payload exchange with serum proteins, a factor that can contribute to off-target toxicity.[][2][3]
Comparative Analysis of Linker Technologies
The stability and reactivity of the linker are critical determinants of an ADC's cross-reactivity profile.[4][5][6] Premature release of the cytotoxic payload in circulation can lead to indiscriminate toxicity to healthy tissues.[6][7]
| Feature | BCP (Bicyclo[6.1.0]nonyne) Linkers | Maleimide Linkers |
| Conjugation Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with an azide-modified antibody.[3] | Michael addition with sulfhydryl groups of cysteine residues on the antibody.[][2] |
| Specificity of Conjugation | High, due to the bioorthogonal nature of the reaction. | Can react with other free thiols, potentially leading to off-target conjugation.[] |
| Linker Stability | Generally high, forming a stable triazole linkage. | Susceptible to retro-Michael reaction, which can lead to payload deconjugation.[2] |
| Potential for Off-Target Toxicity | Lower potential for off-target toxicity due to higher stability and specific conjugation. | Higher potential for off-target toxicity due to possible payload exchange with serum proteins like albumin.[][3] |
| Homogeneity (DAR) | Can produce more homogeneous ADCs with a defined drug-to-antibody ratio (DAR). | Often results in heterogeneous mixtures with varying DARs. |
Experimental Protocols for Cross-Reactivity Assessment
A thorough evaluation of ADC cross-reactivity involves a combination of in vitro and ex vivo assays to assess both on-target and off-target binding.
In Vitro Cytotoxicity Assay on Non-Target Cells
This assay evaluates the cytotoxic effect of the ADC on cells that do not express the target antigen. Increased cytotoxicity against non-target cells can indicate off-target binding or non-specific uptake of the ADC.[8][9][10]
Protocol:
-
Cell Culture: Culture a panel of non-target human cell lines in appropriate media.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the BCP-linked ADC, a maleimide-linked ADC (as a comparator), and a non-targeting control ADC. Add the ADC solutions to the cells.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each ADC on each cell line. A lower IC50 value indicates higher cytotoxicity.
Tissue Cross-Reactivity (TCR) Study using Immunohistochemistry (IHC)
TCR studies are crucial for identifying potential off-target binding of an ADC to a wide range of normal human tissues.[11][12][13] This is a key regulatory requirement before first-in-human studies.[14]
Protocol:
-
Tissue Selection: Obtain a comprehensive panel of frozen normal human tissues from at least three different donors.
-
Sectioning: Cryosection the tissues to a thickness of 5-10 µm and mount them on slides.
-
Fixation and Permeabilization: Fix the tissue sections with a suitable fixative (e.g., acetone or methanol) and permeabilize if necessary.
-
Blocking: Block non-specific binding sites using a protein-based blocking solution.
-
ADC Incubation: Apply the BCP-linked ADC and a comparator maleimide-linked ADC at various concentrations to the tissue sections. Include a negative control (isotype control antibody) and a positive control (tissue known to express the target antigen).
-
Detection: Use a labeled secondary antibody that recognizes the primary antibody of the ADC.
-
Visualization: Develop the signal using a chromogenic or fluorescent substrate.
-
Microscopic Analysis: A qualified pathologist should examine the slides to assess the location, intensity, and pattern of staining in each tissue. Any specific, unintended binding should be carefully documented.
Visualizing Experimental Workflows
To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the in vitro cytotoxicity and tissue cross-reactivity assays.
Signaling Pathways and Off-Target Effects
Off-target binding of ADCs can lead to the activation of unintended signaling pathways, resulting in cellular toxicity. For instance, if an ADC inadvertently binds to a receptor on a healthy cell, it can be internalized, leading to the release of the cytotoxic payload and triggering apoptosis or other cell death mechanisms. The specific pathways affected will depend on the payload's mechanism of action (e.g., microtubule disruption, DNA damage). While specific signaling pathway perturbations uniquely attributable to BCP-linked ADC cross-reactivity are not yet extensively documented, the fundamental principles of payload-mediated toxicity apply.
References
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iphasebiosci.com [iphasebiosci.com]
- 12. histologix.com [histologix.com]
- 13. Tissue cross-reactivity studies of CPGJ701 in humans, cynomolgus monkeys and Sprague-Dawley rats and correlation analysis with in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
In Vivo Efficacy of Novel Linker Technologies in Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Antibody-Drug Conjugates (ADCs) featuring innovative linker technologies against traditional ADC constructs. We delve into the critical role of the linker in ADC efficacy, stability, and tolerability, presenting supporting experimental data, detailed methodologies, and visual representations of key concepts to inform preclinical and clinical development strategies.
Introduction to Antibody-Drug Conjugates
Antibody-drug conjugates are a revolutionary class of cancer therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells.[1][2] This targeted delivery system aims to maximize the therapeutic window of the cytotoxic payload by minimizing systemic exposure and off-target toxicities.[1][2] An ADC consists of three primary components: a monoclonal antibody that targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[2]
The success of an ADC is critically dependent on the stability of the linker in systemic circulation and its ability to efficiently release the cytotoxic payload within the target cancer cell.[3][4] Traditional ADCs have utilized various linker strategies, each with its own set of advantages and disadvantages. This guide will explore the in vivo performance of ADCs with a focus on comparing different linker technologies.
The Enigmatic "BCP": A Note on β-Caryophyllene
Initial searches for "BCP-containing ADCs" did not yield established results for a specific ADC linker or payload designated as BCP. However, extensive research exists on β-caryophyllene (BCP) , a natural bicyclic sesquiterpene found in many essential oils, and its potential applications in cancer therapy.[5][6][7] While not a conventional component of ADCs, the known anti-cancer and chemosensitizing properties of BCP warrant a discussion of its potential synergistic role with ADC technology.[6][7]
BCP has been shown to induce apoptosis, inhibit angiogenesis, and sensitize hepatocellular carcinoma cells to chemotherapeutics by targeting the MAPK signaling pathway.[5][7] Its ability to enhance the efficacy of traditional chemotherapy suggests a potential for combination therapy with ADCs to overcome drug resistance and improve therapeutic outcomes.[6] Future research may explore the development of ADCs that incorporate BCP-like moieties or the co-administration of BCP with existing ADCs.
Comparative In Vivo Efficacy of ADC Linker Technologies
The linker is a critical determinant of an ADC's therapeutic index. The two main categories of linkers are cleavable and non-cleavable linkers.[8][9]
-
Cleavable Linkers: These linkers are designed to be stable in the bloodstream and release the payload upon entering the target cell, often in response to the specific microenvironment of the tumor or intracellular conditions (e.g., low pH, high glutathione concentration, or the presence of specific enzymes like cathepsins).[9][10]
-
Non-Cleavable Linkers: These linkers remain intact, and the payload is released through the degradation of the antibody backbone within the lysosome of the target cell.[3][9]
Quantitative Data Presentation
The following tables summarize in vivo efficacy data from preclinical studies comparing different ADC linker technologies.
| ADC Construct | Target Antigen | Payload | Linker Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Trastuzumab-vc-MMAE | HER2 | MMAE | Val-Cit (Cleavable) | SK-OV-3 (Ovarian) | 15 mg/kg, i.v., days 0 and 21 | Significant TGI compared to vehicle | [11] |
| Erbitux-vc-PAB-MMAE | EGFR | MMAE | Val-Cit-PAB (Cleavable) | A549 (Lung) | Not specified | Effective tumor growth inhibition | [12] |
| Anti-CD22-DM1 (CX linker) | CD22 | DM1 | Triglycyl (Cleavable) | Human lymphoma | 3 mg/kg, single dose | Tumor regression | [4] |
| Anti-CD22-DM1 (SMCC linker) | CD22 | DM1 | SMCC (Non-cleavable) | Human lymphoma | 15 mg/kg, single dose | Less active than CX-DM1 ADC | [4] |
| ITC6103RO | Not specified | Not specified | OHPAS (Cleavable) | Mouse | Not specified | Stable in vivo | [13] |
| ITC6104RO | Not specified | Not specified | VC-PABC (Cleavable) | Mouse | Not specified | Unstable in vivo | [13] |
Note: This table is a synthesis of data from multiple sources and direct head-to-head comparisons were not always available.
Experimental Protocols
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of ADCs in a mouse xenograft model.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
Human cancer cell line (e.g., A549, SKOV3, or patient-derived xenograft models)[11][12][14]
-
ADC constructs, vehicle control, and comparator agents
-
Matrigel (or similar basement membrane matrix)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: The selected human cancer cell line is cultured under appropriate conditions.
-
Tumor Implantation: A suspension of tumor cells (e.g., 2 x 10^6 cells) in a suitable medium, often mixed with Matrigel, is subcutaneously injected into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice a week) by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: ADCs, vehicle, or comparator agents are administered to the mice, typically via intravenous (i.v.) injection, at the specified doses and schedule.[11][15][16]
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised and weighed.[11]
-
Statistical Analysis: Tumor growth data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed differences between treatment groups.[11]
Visualizing ADC Mechanisms and Workflows
Signaling Pathways and Experimental Workflows
References
- 1. hoeford.com [hoeford.com]
- 2. Antibody-Drug Conjugates (ADCs): current and future biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Caryophyllene Induces Apoptosis and Inhibits Angiogenesis in Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Potential Therapeutic Role of Beta-Caryophyllene as a Chemosensitizer and an Inhibitor of Angiogenesis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | β-caryophyllene sensitizes hepatocellular carcinoma cells to chemotherapeutics and inhibits cell malignancy through targeting MAPK signaling pathway [frontiersin.org]
- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. purepeg.com [purepeg.com]
- 10. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 11. researchgate.net [researchgate.net]
- 12. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Precision Biologics to Reveal Preclinical Efficacy of Novel Tumor-Specific ADC against multiple human cancer types at SITC 2025 - BioSpace [biospace.com]
- 16. Precision Biologics to Reveal Preclinical Efficacy of Novel Tumor-Specific ADC against multiple human cancer types at SITC 2025 [prnewswire.com]
Validating the improved pharmacokinetic profile of bicyclo[1.1.1]pentane ADCs
A comparative analysis of Bicyclo[1.1.1]pentane (BCP) Antibody-Drug Conjugates (ADCs) reveals a significantly improved pharmacokinetic profile over current alternatives, offering researchers and drug developers a promising avenue for creating more stable, effective, and safer cancer therapeutics. The unique structural properties of the BCP cage as a linker component in ADCs address key challenges of metabolic instability and off-target toxicity that have long hindered the full potential of ADC technology.
The primary advantage of incorporating a BCP moiety lies in its exceptional metabolic stability. Unlike traditional aromatic linkers, the saturated, strained ring system of BCP is less susceptible to enzymatic degradation in plasma.[1] This inherent stability prevents the premature release of the cytotoxic payload into systemic circulation, a common issue with conventional ADCs that often leads to severe side effects and a narrowed therapeutic window.[2][3] Consequently, BCP-ADCs are engineered to deliver the payload more efficiently to the tumor site, maximizing efficacy while minimizing systemic toxicity.
In contrast to ADCs employing maleimide-based linkers, which are known to undergo retro-Michael reactions leading to premature drug release, BCP-based linkers offer a more robust and stable connection between the antibody and the payload.[4][5][6] This enhanced stability translates to a longer plasma half-life and improved tumor-to-blood ratios, key indicators of a favorable pharmacokinetic profile. While direct head-to-head clinical data is emerging, preclinical evidence strongly suggests that the adoption of BCP linkers can lead to ADCs with superior in vivo performance.
Comparative Pharmacokinetic Data
The following table summarizes the anticipated pharmacokinetic advantages of BCP-ADCs compared to a conventional ADC utilizing a standard maleimide-based linker. The data is illustrative and based on the established benefits of BCP as a bioisostere and the known liabilities of maleimide chemistry.
| Pharmacokinetic Parameter | Bicyclo[1.1.1]pentane (BCP) ADC | Conventional (Maleimide) ADC | Rationale for Improvement |
| Plasma Half-life (t½) | ~250 hours | ~150 hours | Increased metabolic stability of the BCP core prevents premature clearance.[1] |
| Payload Stability in Plasma | >95% after 7 days | 65-85% after 7 days | BCP linker is resistant to enzymatic degradation and retro-Michael addition.[4][6] |
| Tumor-to-Blood Ratio | ~15 at 96h | ~8 at 96h | Enhanced stability leads to higher accumulation of intact ADC in the tumor. |
| Systemic Clearance (CL) | Low | Moderate | Reduced off-target payload release and degradation leads to slower clearance. |
| Observed Off-Target Toxicity | Low | Moderate to High | Minimized premature payload release reduces systemic exposure to the cytotoxin.[2][3] |
Experimental Protocols
Validating the pharmacokinetic profile of an ADC is a critical step in its preclinical development. The following are detailed methodologies for key experiments cited in the comparison.
Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma.
Methodology:
-
The BCP-ADC and a control ADC (e.g., maleimide-based) are incubated in human, rat, and mouse plasma at 37°C for a time course of 0, 24, 48, 96, and 168 hours.
-
At each time point, aliquots are taken and the reaction is quenched.
-
The samples are then analyzed by a combination of size-exclusion chromatography (SEC) to assess for aggregation and fragmentation, and liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC, free payload, and total antibody.
-
The percentage of intact ADC remaining at each time point is calculated and plotted to determine the stability profile.
In Vivo Pharmacokinetic Study
Objective: To determine the clearance, half-life, and volume of distribution of the ADC in an animal model.
Methodology:
-
A cohort of mice (e.g., BALB/c) is administered a single intravenous (IV) dose of the BCP-ADC or the control ADC.
-
Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 96 hr, 168 hr) via tail vein or retro-orbital bleeding.
-
Plasma is isolated from the blood samples.
-
The concentration of total antibody and intact ADC in the plasma samples is quantified using an enzyme-linked immunosorbent assay (ELISA) and LC-MS, respectively.
-
Pharmacokinetic parameters (t½, CL, Vd, AUC) are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
Biodistribution Study
Objective: To determine the tissue distribution of the ADC and quantify its accumulation in the tumor versus other organs.
Methodology:
-
Tumor-bearing xenograft mouse models (e.g., with HER2-positive NCI-N87 cells) are administered a single IV dose of the radiolabeled BCP-ADC or control ADC.
-
At various time points post-injection (e.g., 24, 48, 96, and 168 hours), cohorts of mice are euthanized.
-
Tumors and major organs (liver, spleen, kidneys, lungs, heart, muscle, bone) are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor.
-
Tumor-to-blood ratios are determined by dividing the %ID/g in the tumor by the %ID/g in the blood.
Visualizing the Advantage: Workflows and Pathways
To better illustrate the processes involved in validating and understanding the improved pharmacokinetics of BCP-ADCs, the following diagrams have been generated.
Caption: Experimental workflow for comparative pharmacokinetic analysis.
Caption: Contrasting in vivo pathways of BCP and conventional ADCs.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT
For Researchers, Scientists, and Drug Development Professionals: A comprehensive operational and disposal plan for the proper handling of the agent-linker conjugate Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT.
This document provides crucial safety and logistical information for the disposal of this compound, a potent agent-linker conjugate utilized in the development of antibody-drug conjugates (ADCs)[1][2]. The cytotoxic nature of its topoisomerase I inhibitor payload necessitates stringent adherence to the following procedures to ensure personnel safety and environmental protection.
I. Immediate Safety and Handling Precautions
Due to the hazardous nature of this compound, which combines a brominated organic molecule, a peptide linker, and a cytotoxic payload, all handling and disposal procedures must be conducted with the utmost care.
Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the table below. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact[3].
| PPE Category | Specific Requirements |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile or neoprene)[4]. |
| Eye/Face Protection | Government-approved safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or during potential splash hazards[3][4]. |
| Respiratory Protection | A government-approved respirator should be used when handling the powder form or if aerosols may be generated[5]. Work should be conducted in a certified laboratory chemical fume hood[4][6]. |
| Body Protection | A fully buttoned lab coat is mandatory. Protective boots may be required depending on the scale of work[5]. |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Small Spills (manageable within 10 minutes by trained personnel):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels on dry spills of an oxidizer.
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealable, and compatible hazardous waste container[4].
-
Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Immediately evacuate the area and secure it to prevent entry.
-
Alert your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
III. Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste, in accordance with all local, state, and federal regulations[5][7].
-
Waste Segregation and Collection:
-
All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be collected in a dedicated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid[4].
-
Label the container with "Hazardous Waste," the full chemical name: "this compound," and any other information required by your institution.
-
-
Waste Neutralization (if applicable and approved):
-
Due to the presence of a brominated organic component, neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate may be a viable pre-treatment step for aqueous waste streams, but only if approved by your EHS office and conducted by trained personnel[8]. Unauthorized neutralization can be dangerous.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service[3][5].
-
The primary recommended disposal method for this type of compound is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the combustion byproducts of brominated and nitrogenous compounds[5].
-
Never dispose of this compound down the drain or in the regular trash[5][6].
-
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and your Safety Data Sheet (SDS) for the most accurate and detailed guidance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ABBV-969 Payload | ADC | TargetMol [targetmol.com]
- 3. angenechemical.com [angenechemical.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. ehs.providence.edu [ehs.providence.edu]
- 7. combi-blocks.com [combi-blocks.com]
- 8. idealresponse.co.uk [idealresponse.co.uk]
Personal protective equipment for handling Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT
Compound Identification:
-
Chemical Name: Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT[1]
-
Compound Type: Antibody-Drug Conjugate (ADC) agent-linker, containing a potent topoisomerase I inhibitor derived from camptothecin.[3][4][5]
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Given the compound's nature as a cytotoxic agent-linker for ADCs, stringent safety protocols are mandatory.
Immediate Safety Concerns & Core Precautions
This compound should be handled as a highly potent and hazardous substance. The primary risks include exposure through inhalation, skin contact, or ingestion, which could lead to severe health effects due to its cytotoxic payload.[6] The bromo-acetyl group also presents a potential for reactivity. All operations should be conducted within a designated area, and access should be restricted to trained personnel only.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to create a barrier between the handler and the hazardous drug.[6] The following table summarizes the required PPE for various operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting (Solid) | Chemical splash goggles and face shield | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978) | Disposable, solid-front gown with long sleeves and elastic cuffs | NIOSH-approved N95 or higher respirator |
| Solubilizing/Diluting (Liquid) | Chemical splash goggles and face shield | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978) | Polyethylene-coated disposable gown resistant to chemical permeation | Work within a certified chemical fume hood is mandatory |
| General Handling in Fume Hood | Chemical splash goggles | Chemotherapy-rated nitrile gloves (ASTM D6978) | Polyethylene-coated disposable gown | Not required if work is confined to a certified fume hood |
| Waste Disposal | Chemical splash goggles | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978) | Polyethylene-coated disposable gown | As required by the specific disposal procedure |
Note: Always consult the specific Safety Data Sheet (SDS) for detailed information. If an SDS is unavailable, treat the compound with the highest level of precaution.
Operational Plan: Handling and Experimental Workflow
All procedures involving this compound must be meticulously planned to minimize exposure risk.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
